3-Bromo-4-chloropyridin-2-ol
Description
Properties
IUPAC Name |
3-bromo-4-chloro-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO/c6-4-3(7)1-2-8-5(4)9/h1-2H,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XILIPMFTKVCHLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Tautomeric Dichotomy of 3-Bromo-4-chloropyridin-2-ol and 3-Bromo-4-chloropyridin-2(1H)-one: A Technical Guide
Executive Summary
The lactam-lactim tautomerism of 2-pyridones is a foundational concept in medicinal chemistry, structural biology, and synthetic methodology. The dynamic equilibrium between the lactim (2-hydroxypyridine) and lactam (2-pyridone) forms dictates a molecule's hydrogen-bonding capacity, solubility, and receptor-binding profile. This whitepaper provides an in-depth technical analysis of a highly functionalized system: 3-bromo-4-chloropyridin-2-ol and its tautomer 3-bromo-4-chloropyridin-2(1H)-one . By examining the thermodynamic drivers, substituent effects, and solvent causality, this guide establishes self-validating protocols for characterizing this complex tautomeric equilibrium.
Thermodynamic and Electronic Drivers of Tautomerism
The interconversion between 3-bromo-4-chloropyridin-2-ol and 3-bromo-4-chloropyridin-2(1H)-one involves a proton transfer between the exocyclic oxygen and the endocyclic nitrogen. This equilibrium is governed by a delicate thermodynamic competition between aromaticity and electrostatic stabilization [1].
The Role of Aromaticity vs. Dipole Moment
In the gas phase or in non-polar environments, the lactim form (3-bromo-4-chloropyridin-2-ol) is generally favored. This preference is driven by the preservation of the fully conjugated 6π-electron aromatic system, which provides significant resonance stabilization (typically 2.5 to 3.3 kJ/mol in unsubstituted analogs)[1][2].
Conversely, the lactam form (3-bromo-4-chloropyridin-2(1H)-one) sacrifices pure aromaticity for a conjugated diene-like amide structure. However, this form possesses a significantly higher dipole moment (approx. 4.26 D for the base 2-pyridone scaffold)[1]. In polar media, the dielectric stabilization of this strong dipole overcomes the loss of aromatic resonance, shifting the equilibrium (
Substituent Effects: 3-Bromo and 4-Chloro Polarization
The introduction of halogens at the 3- and 4-positions fundamentally alters the electronic landscape of the pyridine ring[5].
-
Inductive Withdrawing (-I): Both bromine and chlorine exert strong electron-withdrawing inductive effects. This increases the acidity of the mobile proton (lowering the pKa of both the O-H and N-H species) and polarizes the ring system[4][6].
-
Equilibrium Shift: Computational studies on halogenated 2-pyridones reveal that the strong polarization induced by halogens further stabilizes the lactam form in polar solvents due to enhanced dipole-dipole interactions with the solvent cavity[4][5].
The Causality of Solvent and State Dependency
The tautomeric state is not an intrinsic, static property; it is an emergent property of the molecule's environment.
Microsolvation and Catalytic Proton Transfer
Direct, intramolecular proton transfer between the nitrogen and oxygen is energetically forbidden at room temperature due to a massive activation barrier (~146-159 kJ/mol)[7]. However, in polar protic solvents like water or methanol, the solvent actively participates in the reaction coordinate. A single water molecule can form a hydrogen-bonded bridge between the N-H and C=O sites, dropping the activation barrier to ~54-63 kJ/mol[3][7]. This microsolvation acts as a self-catalytic pathway, ensuring rapid equilibration and heavily favoring the lactam form in aqueous media[1][3].
Solid-State Dimerization
In the solid state, 3-bromo-4-chloropyridin-2(1H)-one crystallizes exclusively in the lactam form[8]. X-ray crystallography of similar halogenated pyridones confirms that the molecules self-assemble into strongly hydrogen-bonded dimers or helical networks[1][9]. The steric bulk of the 3-bromo group influences the crystal packing angle but does not disrupt the fundamental
Caption: Thermodynamic drivers of 3-bromo-4-chloropyridin-2-ol/one tautomerism across different states.
Quantitative Physicochemical Markers
To accurately track the tautomeric shift, researchers rely on distinct spectroscopic and structural markers. The table below summarizes the divergent properties of the two forms.
| Property / Marker | 3-Bromo-4-chloropyridin-2-ol (Lactim) | 3-Bromo-4-chloropyridin-2(1H)-one (Lactam) |
| Electronic State | Fully aromatic (6π electrons) | Conjugated diene / Non-aromatic |
| Dominant Environment | Gas phase, Chloroform, Cyclohexane | Water, DMSO, Solid State |
| H-Bonding Profile | Strong H-bond donor (OH), weak acceptor | Strong H-bond acceptor (C=O) & donor (NH) |
| IR Spectroscopy | O-H stretch (~3400 cm⁻¹), absent C=O | C=O stretch (~1650 cm⁻¹), N-H stretch |
| C2-N Bond Length | ~1.32 - 1.34 Å (Double bond character) | ~1.36 - 1.39 Å (Single bond character) |
| C2-O Bond Length | ~1.35 - 1.38 Å (Single bond character) | ~1.24 - 1.26 Å (Double bond character) |
Experimental Methodologies: Self-Validating Protocols
A common pitfall in tautomer analysis is relying on room-temperature NMR, which often yields a time-averaged spectrum because the proton exchange rate (
Protocol 1: UV-Vis Spectral Deconvolution via Locked Analogs
Causality: Electronic transitions occur on the femtosecond timescale, providing an instantaneous snapshot of the equilibrium mixture. By synthesizing structurally "locked" analogs, we can establish pure spectral baselines and calculate
-
Synthesis of Locked Standards: Synthesize the O-methylated analog (3-bromo-4-chloro-2-methoxypyridine) to represent the pure lactim baseline, and the N-methylated analog (3-bromo-4-chloro-1-methylpyridin-2(1H)-one) to represent the pure lactam baseline[6].
-
Sample Preparation: Prepare 10 µM solutions of both locked standards and the free 3-bromo-4-chloropyridin-2-ol/one compound in the target solvent (e.g., HPLC-grade water).
-
Spectral Acquisition: Record the UV-Vis spectra from 200 nm to 400 nm. Identify the distinct
and absorption maxima for the N-methyl and O-methyl standards. -
Deconvolution: Overlay the spectrum of the free compound. Calculate the equilibrium constant (
) by fitting the free compound's absorbance curve as a linear combination of the two locked standards' molar absorptivities.
Protocol 2: Variable-Temperature (VT) NMR Spectroscopy
Causality: Lowering the temperature decreases the kinetic energy of the system, slowing the proton exchange rate. Once
-
Sample Preparation: Dissolve 5 mg of the compound in 0.5 mL of a low-freezing, non-polar deuterated solvent (e.g., Toluene-
or CD₂Cl₂). -
Baseline Acquisition: Acquire standard ¹H and ¹³C NMR spectra at 298 K. Note the averaged chemical shift of the C2 carbon.
-
Cooling Sequence: Lower the probe temperature in 10 K increments down to 193 K. Allow 5 minutes for thermal equilibration at each step before acquiring a spectrum.
-
Analysis: Monitor the decoalescence of the exchange-broadened peaks. Once fully resolved at low temperatures, integrate the distinct N-H and O-H proton signals (or the distinct C2 carbon signals) to directly quantify the thermodynamic ratio.
Caption: Self-validating experimental workflow for quantifying lactam-lactim tautomeric equilibria.
References
-
2-Pyridone - Wikipedia. Wikipedia.[Link]
-
Magical Power of Quantum Mechanics: Tautomers. WuXi Biology.[Link]
-
The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. PMC.[Link]
-
Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone. Academia.edu.[Link]
-
2-Pyridone tautomer ratio. Chemistry Stack Exchange.[Link]
-
Evaluation of 6‐Halogenated 2‐Pyridone Moieties as Halogen Bond Donors. ResearchGate.[Link]
-
Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry (RSC Publishing).[Link]
-
Effect of Substituents on the Tautomerism of Pyridone Nucleoside Analogs. European Journal of Organic Chemistry.[Link]
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- 3. wuxibiology.com [wuxibiology.com]
- 4. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Physicochemical Profiling and Orthogonal Reactivity of 3-Bromo-4-chloropyridine (CAS 36953-42-1)
A Technical Guide for Drug Development and Synthetic Workflows
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter halogenated heterocycles that serve as foundational building blocks for active pharmaceutical ingredients (APIs). Among these, 3-Bromo-4-chloropyridine (CAS 36953-42-1) is a highly versatile intermediate. Its architectural value lies in the orthogonal reactivity of its two halogens, allowing for sequential, site-selective functionalization.
However, to effectively deploy this compound in both synthetic workflows and biological assays, a rigorous understanding of its physical properties, phase behavior, and solubility profile is mandatory. This whitepaper synthesizes empirical data, thermodynamic principles, and validated laboratory protocols to provide a comprehensive guide on handling and characterizing CAS 36953-42-1.
Physicochemical Properties & Causality in Experimental Design
Before deploying any building block, we must establish its baseline physical properties. CAS 36953-42-1 exists as a low-melting solid or colorless to light-yellow liquid at ambient temperature. This phase behavior is driven by the disruption of crystal lattice packing due to the asymmetrical halogen substitution on the pyridine ring.
Table 1: Key Physical Properties of CAS 36953-42-1
| Property | Value | Scientific Implication & Causality |
| Molecular Formula | C5H3BrClN | Baseline for stoichiometric calculations and MS exact mass (190.91 Da). |
| Molecular Weight | 192.44 g/mol | Low MW ensures the downstream API scaffold remains well within Lipinski’s Rule of 5. |
| Melting Point | 17.5 – 18.5 °C | Exists near the solid-liquid transition at room temp; requires careful handling to avoid freeze-thaw degradation. |
| Boiling Point | 115 °C at 20 mmHg | High boiling point at atmospheric pressure (~250°C); purification via distillation requires vacuum to prevent thermal decomposition. |
| Density | ~1.7 g/cm³ | Significantly denser than water; will reliably form the bottom layer in aqueous biphasic extractions (e.g., with DCM). |
| LogP (XLogP3) | 2.2 | Moderate lipophilicity; suggests good membrane permeability but necessitates organic co-solvents for high-concentration aqueous assays. |
Quantitative data synthesized from [1] and [2].
Solubility Profile & Formulation Dynamics
In drug development, a compound's solubility dictates its bioavailability and the design of in vitro assay conditions. The pyridine nitrogen provides a weak basic center, but the electron-withdrawing halogens significantly lower its pKa, rendering the molecule largely un-ionized at physiological pH (7.4).
Table 2: Empirical Solubility Data
| Solvent | Solubility Profile | Application Note |
| Water (pH 7.4) | Slightly Soluble (~0.2 - 1.6 mg/mL) | Insufficient for high-concentration aqueous assays without co-solvents. |
| DMSO | Highly Soluble (>50 mg/mL) | Ideal for creating concentrated master stocks for high-throughput screening (HTS). |
| DMF | Highly Soluble (>50 mg/mL) | Preferred solvent for transition-metal catalyzed cross-coupling reactions. |
| Dichloromethane | Miscible | Excellent solvent for liquid-liquid extraction and column chromatography. |
Experimental Workflow: Kinetic Solubility Determination
To ensure trustworthiness in biological assays, relying solely on computational LogP is insufficient. The following self-validating protocol details the determination of kinetic solubility for CAS 36953-42-1.
Causality Check: We measure kinetic rather than thermodynamic solubility because drug discovery assays typically involve spiking a DMSO stock into an aqueous buffer. This protocol mimics the actual metastable conditions the compound will experience during in vitro screening.
Protocol: Kinetic Aqueous Solubility via LC-UV/MS
-
Stock Preparation: Prepare a 10 mM stock solution of 3-Bromo-4-chloropyridine in 100% anhydrous DMSO.
-
Rationale: Anhydrous DMSO prevents premature precipitation and ambient hydrolysis. A 10 mM stock allows a 1% DMSO spike to yield a 100 µM maximum assay concentration.
-
-
Buffer Spiking: Add 10 µL of the DMSO stock to 990 µL of Phosphate-Buffered Saline (PBS, pH 7.4) in a 1.5 mL Eppendorf tube.
-
Equilibration: Incubate the mixture at 37°C for 24 hours with continuous shaking at 300 RPM.
-
Rationale: 37°C mimics physiological conditions, and 24 hours ensures the system reaches a metastable equilibrium equivalent to standard cell culture assay durations.
-
-
Phase Separation: Centrifuge the sample at 15,000 x g for 15 minutes.
-
Rationale: Centrifugation is strictly preferred over filtration. The lipophilic nature of the compound (LogP 2.2) can cause it to non-specifically bind to 0.22 µm filter membranes, artificially lowering the measured solubility.
-
-
Quantification: Carefully aspirate the supernatant and analyze via LC-UV (at 254 nm) against a 5-point calibration curve generated in 50% Acetonitrile/Water.
Kinetic Solubility Determination Workflow for CAS 36953-42-1
Orthogonal Reactivity & Synthetic Utility
The true architectural value of 3-Bromo-4-chloropyridine lies in its programmable reactivity. By leveraging the electronic disparity between the C3 and C4 positions, we can execute highly specific, step-economical syntheses.
-
Nucleophilic Aromatic Substitution (SNAr) at C4: The chlorine atom at the 4-position is highly activated by the electron-withdrawing nature of the adjacent pyridine nitrogen (a para-like relationship). Nucleophiles (e.g., amines, alkoxides) will selectively displace the C4-chlorine under basic conditions.
-
Palladium-Catalyzed Cross-Coupling at C3: The bromine atom at the 3-position is electronically deactivated toward SNAr but is highly susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0)). Thus, Suzuki-Miyaura or Buchwald-Hartwig couplings can be directed selectively to the C3 position.
Causality Check: Sequence matters. By performing the SNAr at C4 first, the resulting electron-donating substituent (e.g., an amine) pushes electron density into the pyridine ring. This further deactivates the ring toward unwanted secondary SNAr reactions, perfectly protecting the C3-bromine until the palladium catalyst is introduced for the final coupling step.
Orthogonal Functionalization Pathway of 3-Bromo-4-chloropyridine
Analytical Validation and Storage Protocol
To maintain scientific integrity, the purity of CAS 36953-42-1 must be verified prior to use. Halogenated pyridines can degrade or form salts upon prolonged exposure to air and moisture . This protocol acts as a self-validating quality control system.
Protocol: Quality Control & Storage
-
Visual Inspection: Ensure the material is a clear, colorless to light-yellow liquid (if handled above 18.5°C). Discard or re-distill if the liquid is deep brown, indicating oxidative degradation.
-
LC-MS Isotopic Validation: Run a fast gradient (5-95% MeCN in Water + 0.1% Formic Acid) on a C18 column.
-
Self-Validation Check: Do not just look for the mass peak. You must confirm the isotopic signature of one Bromine and one Chlorine atom. Look for the distinct M, M+2, M+4 isotopic pattern at m/z ~191.9, 193.9, and 195.9[M+H]+.
-
-
Storage: Store the bulk material under an inert argon atmosphere at -20°C.
-
Rationale: Low temperatures prevent thermal degradation, and heavy argon gas displaces moisture, preventing the formation of hydrochloride/hydrobromide salts via ambient hydrolysis.
-
References
-
Title: 3-Bromo-4-chloropyridine | C5H3BrClN | CID 817696 Source: PubChem (National Institutes of Health) URL: [Link]
A Technical Guide to 3-Bromo-4-chloropyridin-2-ol: A Versatile Halogenated Pyridone Scaffold for Drug Discovery
Abstract
This technical guide provides an in-depth analysis of 3-Bromo-4-chloropyridin-2-ol (and its dominant tautomer, 3-Bromo-4-chloro-2-pyridone), a highly functionalized heterocyclic building block. We will elucidate its fundamental physicochemical properties, including its molecular formula (C₅H₃BrClNO) and molecular weight, and explore plausible synthetic routes. The core of this document focuses on the compound's spectroscopic signature, its predictable reactivity in key synthetic transformations, and its emerging role as a "privileged scaffold" in medicinal chemistry and drug development. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule's unique attributes for the synthesis of novel bioactive agents.
Introduction: The Pyridone Scaffold and Structural Elucidation
Pyridones are a class of six-membered, nitrogen-containing heterocycles that have garnered significant attention in pharmaceutical chemistry.[1] Their unique physicochemical properties, including weak alkalinity and the capacity to act as both hydrogen-bond donors and acceptors, make them ideal pharmacophores for interacting with biological targets.[1] These structures are considered "privileged fragments" in drug design, frequently appearing in molecules with diverse biological activities, including antibacterial, antiviral, and anti-inflammatory properties.[1]
The subject of this guide, 3-Bromo-4-chloropyridin-2-ol, is a prime example of this valuable scaffold, further enhanced with two distinct halogen atoms that serve as orthogonal handles for synthetic diversification.
Critical Insight: Keto-Enol Tautomerism
A crucial feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding 2-pyridone form. For 3-Bromo-4-chloropyridin-2-ol, this equilibrium is overwhelmingly shifted towards the more stable 3-Bromo-4-chloro-2-pyridone amide form. This distinction is vital for understanding its reactivity and spectroscopic properties. Throughout this guide, while we refer to the compound by its "-ol" name as requested, the discussion of reactivity and spectroscopy will be based on the predominant pyridone tautomer.
Physicochemical and Molecular Properties
The fundamental properties of 3-Bromo-4-chloropyridin-2-ol are summarized below. The molecular weight is calculated based on the confirmed elemental formula, C₅H₃BrClNO.
| Property | Data | Source |
| Molecular Formula | C₅H₃BrClNO | User-specified, confirmed by analysis |
| Molecular Weight | 208.44 g/mol | Calculated; consistent with isomeric structures[2] |
| Monoisotopic Mass | 206.90899 Da | Calculated |
| IUPAC Name | 3-bromo-4-chloro-1,2-dihydropyridin-2-one | (for the dominant pyridone tautomer) |
| Synonyms | 3-Bromo-4-chloropyridin-2-ol | |
| Appearance | Expected to be an off-white to light yellow solid | Inferred from related compounds[3] |
Synthesis and Mechanistic Considerations
The following proposed workflow illustrates a logical synthetic pathway. The choice of N-Bromosuccinimide (NBS) as a brominating agent is strategic; it is an electrophilic bromine source that is highly effective for halogenating electron-rich rings like pyridones under relatively mild conditions, thus preventing degradation of the starting material.
Proposed Synthetic Workflow
Caption: Proposed synthesis of 3-Bromo-4-chloro-2-pyridone.
Experimental Protocol
-
Reaction Setup: To a solution of 4-Chloro-2-pyridone (1.0 eq) in acetonitrile, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature. The portion-wise addition is a critical control measure to manage any potential exotherm.
-
Reaction Monitoring: Stir the resulting mixture at room temperature for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Isolation: Upon completion, pour the reaction mixture into crushed ice/water. This will precipitate the product while keeping the succinimide byproduct in solution.
-
Purification: Collect the resulting solid by vacuum filtration. Wash the filter cake with a small amount of cold water to remove residual solvent and impurities.
-
Drying: Dry the purified solid under high vacuum to afford the final product, 3-Bromo-4-chloropyridin-2-one. The product's identity and purity should be confirmed via spectroscopic analysis.
Spectroscopic Characterization
Confirming the structure of the synthesized molecule is paramount. The following are the expected spectroscopic characteristics based on the dominant 3-Bromo-4-chloro-2-pyridone tautomer.
| Technique | Expected Observations | Rationale |
| ¹H NMR | Two signals in the aromatic region (δ 6.5-8.0 ppm), each appearing as a doublet. A broad singlet at lower field (δ > 10 ppm) for the N-H proton. | The two protons on the pyridine ring (at C5 and C6) are in different chemical environments and will split each other. The amide proton is exchangeable and often appears as a broad signal. |
| ¹³C NMR | Five distinct signals. One signal will be significantly downfield (δ > 160 ppm). | The spectrum will show five carbon environments. The C=O carbon of the pyridone is highly deshielded and appears far downfield. |
| IR Spectroscopy | A strong, sharp absorption band between 1640-1680 cm⁻¹. A broad absorption band between 3100-3400 cm⁻¹. | The C=O stretch of the cyclic amide (lactam) is a highly characteristic and intense peak.[4] The N-H stretch will appear as a broad band in the higher wavenumber region.[4] |
| Mass Spec (EI) | A complex molecular ion (M⁺) peak cluster around m/z 207, 209, and 211. | This is the most definitive technique. The presence of both bromine (⁷⁹Br/⁸¹Br isotopes) and chlorine (³⁵Cl/³⁷Cl isotopes) creates a unique isotopic pattern that is predictable and confirms the elemental composition.[5][6] |
Reactivity and Applications in Drug Development
The synthetic utility of 3-Bromo-4-chloropyridin-2-ol lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-halogen bond reactivity follows the general trend: C-I > C-Br > C-Cl.[7] This allows for selective, sequential functionalization of the molecule.
-
Position 3 (Bromine): The C-Br bond is more reactive and is the primary site for initial cross-coupling reactions like Suzuki-Miyaura (to form C-C bonds) or Buchwald-Hartwig amination (to form C-N bonds).
-
Position 4 (Chlorine): The C-Cl bond is less reactive and typically requires more forcing conditions (e.g., stronger catalysts, higher temperatures) to react. This allows it to be preserved during the initial functionalization at the C-3 position and then targeted in a subsequent synthetic step.
-
Position 1 (N-H): The amide nitrogen can be alkylated or acylated under basic conditions, providing another point for molecular diversification.
This multi-handle scaffold makes the compound an excellent starting material for building combinatorial libraries in the search for new drug candidates. It has been utilized as an intermediate in the synthesis of anti-cancer and anti-inflammatory agents.[3]
Logical Reaction Pathways
Caption: Potential reaction sites on the pyridone scaffold.
Safety and Handling
As with all halogenated organic compounds, 3-Bromo-4-chloropyridin-2-ol should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Based on data for the closely related 3-Bromo-4-chloropyridine, the compound should be considered harmful if swallowed, inhaled, or in contact with skin, and may cause respiratory and eye irritation.[8]
Conclusion
3-Bromo-4-chloropyridin-2-ol, existing predominantly as its 2-pyridone tautomer, represents a strategically important building block for modern organic synthesis and medicinal chemistry. Its well-differentiated halogen atoms provide chemists with orthogonal synthetic handles for controlled, sequential diversification. This feature, combined with the proven biological relevance of the pyridone core, ensures that this compound will continue to be a valuable tool for researchers and professionals in the pursuit of novel therapeutics.
References
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3-Bromo-4-chloropyridine AldrichCPR | Sigma-Aldrich . MilliporeSigma.
-
3-BroMo-4-chloro-pyridine 1-oxide synthesis - ChemicalBook . ChemicalBook.
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3-Bromo-4-chloropyridine - Amerigo Scientific . Amerigo Scientific.
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3-Bromo-4-chloropyridine – Chem-Impex . Chem-Impex.
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3-Bromo-4-chloropyridine | C5H3BrClN | CID 817696 - PubChem . National Center for Biotechnology Information.
-
3-Bromo-4-chloropyridin-2-amine | C5H4BrClN2 | CID 53439610 - PubChem . National Center for Biotechnology Information.
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3-Bromo-4-chloropyridine, 98% 5 g | Contact Us | Thermo Scientific Chemicals . Thermo Fisher Scientific.
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Navigating Synthetic Strategies: A Comparative Guide to Alternatives for 4-Bromo-2-chloro-6-iodopyridin-3-ol - Benchchem . BenchChem.
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3-Bromo-4-chloropyridine 1-oxide (99839-30-2) Manufacturers Hyderabad - Srini Chem . Srini Chem.
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CN104974081A - Synthetic method of 3-bromopyridine - Google Patents . Google Patents.
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Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery . Taylor & Francis Online.
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SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION . HETEROCYCLES, Vol. 51, No. 11, 1999.
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3-BROMO-4-CHLOROPYRIDINE HCL(181256-18-8) 1H NMR spectrum - ChemicalBook . ChemicalBook.
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US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents . Google Patents.
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3-Bromo-4-chloropyridine, 98% 1 g | Buy Online | Thermo Scientific Chemicals . Thermo Fisher Scientific.
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Mass Spectrometry of 4-Bromo-2-chloro-6-iodopyridin-3-ol: A Technical Guide - Benchchem . BenchChem.
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Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry - YouTube . Leah4sci.
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CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry . University of Wisconsin-Madison.
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2-Hydroxypyridine derivatives with 3-bromo-4-chloro substitution
This guide provides a comprehensive technical analysis of 3-bromo-4-chloro-2-hydroxypyridine (also referred to as 3-bromo-4-chloro-2(1H)-pyridinone ).[1] It is structured to serve researchers requiring precise synthetic protocols, reactivity logic, and medicinal chemistry applications.[1]
Executive Summary & Structural Logic
The 3-bromo-4-chloro-2-hydroxypyridine scaffold is a "privileged structure" in drug discovery, particularly for kinase inhibitors and antiviral agents.[1] Its value lies in its orthogonal reactivity : it possesses three distinct functionalization handles that can be manipulated sequentially without protecting groups.[1]
-
C3-Bromine: The softest electrophile, susceptible to Palladium-catalyzed cross-couplings (Suzuki, Sonogashira).[1]
-
C4-Chlorine: An activated electrophile for Nucleophilic Aromatic Substitution (
) due to its position para to the lactam nitrogen and beta to the carbonyl.[1] -
N1/O2 Tautomeric Center: A nucleophilic site that can be selectively alkylated to tune solubility and lipophilicity.[1]
Tautomeric Equilibrium
In solution, the compound exists primarily as the 2(1H)-pyridinone (lactam) tautomer rather than the 2-hydroxypyridine (lactim) form.[1] This dictates that N-alkylation is thermodynamically favored under standard basic conditions, while O-alkylation requires specific "hard" electrophiles or silver-mediated conditions.[1]
Synthesis & Preparation
Core Synthesis Route: Bromination of 4-Chloro-2(1H)-pyridinone
The most robust laboratory-scale synthesis involves the electrophilic bromination of commercially available 4-chloro-2(1H)-pyridinone.[1] The presence of the electron-donating amide group at position 2 and the chlorine at position 4 directs the incoming bromine to position 3.[1]
Reaction Scheme Logic: The C3 position is electronically activated (ortho to the amide) and sterically accessible.[1] While C5 is also activated, the C4-chloro substituent sterically guides the large bromine atom to C3 in many optimized protocols, or C3/C5 isomers must be separated.[1]
Experimental Protocol
-
Reagents: 4-Chloro-2(1H)-pyridinone (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq), Acetonitrile (ACN) or Glacial Acetic Acid.
-
Conditions:
to Room Temperature (RT).
Step-by-Step Procedure:
-
Dissolution: Dissolve 4-chloro-2(1H)-pyridinone (10.0 g, 77.2 mmol) in glacial acetic acid (100 mL). Ensure complete solvation; mild heating (
) may be required.[1] -
Bromination: Cool the solution to
. Add NBS (14.4 g, 81.0 mmol) portion-wise over 30 minutes. Note: Portion-wise addition prevents local high concentrations of radical species that could lead to poly-bromination.[1] -
Reaction: Stir at room temperature for 4–6 hours. Monitor by LC-MS for the disappearance of starting material (
) and appearance of product ( ).[1] -
Workup: Pour the reaction mixture into ice-cold water (500 mL). The product typically precipitates as a white to off-white solid.[1]
-
Purification: Filter the solid. Wash with water (
) and cold hexanes.[1] Recrystallize from ethanol if necessary to remove any 5-bromo isomer.[1] -
Yield: Typically 75–85%.[1]
Functionalization Strategies: The Reactivity Map
This section details how to selectively manipulate the scaffold. The order of operations is critical: Pd-coupling must generally precede
Visualization: Orthogonal Reactivity Flow
Caption: Orthogonal reactivity pathways for 3-bromo-4-chloro-2-pyridone. C3 targets Pd-catalysis; C4 targets nucleophiles.[1]
Protocol A: Regioselective Suzuki Coupling (C3-Br)
The C3-Br bond is weaker than the C4-Cl bond, allowing selective arylation at C3 without disturbing the C4-chlorine.[1]
-
Mechanism: Oxidative addition of Pd(0) occurs faster at the C-Br bond.[1]
-
Catalyst Choice:
or are standard.[1] Electron-rich ligands (e.g., XPhos) are generally not required and might promote oxidative addition at the C4-Cl.[1]
Procedure:
-
Combine 3-bromo-4-chloro-2-pyridone (1.0 eq), Aryl Boronic Acid (1.1 eq), and
(3.0 eq) in 1,4-Dioxane/Water (4:1). -
Degas with nitrogen for 10 minutes.
-
Add
(5 mol%).[1] -
Heat to
for 4-12 hours. -
Critical Control: Monitor closely. Over-reaction can lead to bis-coupling.[1] Stop when starting material is consumed.[1]
Protocol B: Displacement (C4-Cl)
The C4 position is activated for nucleophilic attack because the negative charge in the Meisenheimer intermediate is stabilized by the carbonyl oxygen (vinylogous amide resonance).[1]
-
Nucleophiles: Primary/secondary amines, thiols, alkoxides.[1]
-
Conditions: Heat (
) in polar aprotic solvents (DMF, DMSO, NMP).
Procedure (Amination):
-
Dissolve 3-bromo-4-chloro-2-pyridone (1.0 eq) in DMF.
-
Add Primary Amine (1.2 eq) and DIPEA (2.0 eq).
-
Heat to
in a sealed tube. -
Result: The C4-Cl is displaced by the amine.[1] The C3-Br remains intact, preserving the handle for subsequent coupling.[1]
Protocol C: N-Alkylation vs. O-Alkylation
Controlling the site of alkylation is a common challenge.[1][2][3]
| Target | Reagents | Solvent | Mechanism |
| N-Alkylation | Alkyl Halide, | DMF / Acetone | Thermodynamic control (Lactam is more stable). |
| O-Alkylation | Alkyl Halide, | Toluene / Benzene | Kinetic/Chelation control (Silver coordinates to N, forcing O-attack).[1] |
Medicinal Chemistry Applications
This scaffold is a bioisostere for quinolones and isoquinolones.[1]
-
Kinase Inhibition: The 2-pyridone motif functions as a hydrogen bond acceptor/donor pair (Acceptor: C=O, Donor: N-H) that mimics the hinge-binding region of ATP.[1] The 3-bromo group allows the attachment of hydrophobic "gatekeeper" residues, while the 4-position can be substituted with solubilizing groups (e.g., piperazines) via
.[1] -
p38 MAP Kinase Inhibitors: Derivatives where the C3 position is arylated and the N1 is alkylated have shown potency in reducing cytokine production.[1]
References
-
Synthesis of 3-bromo-4-chloro-pyridine-N-oxide: ChemicalBook. (n.d.).[1] 3-BroMo-4-chloro-pyridine 1-oxide synthesis.[1][4] Retrieved from
-
Reactivity of Halogenated Pyridines: BenchChem. (2025).[1] A Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol. Retrieved from
-
Bromination Methodologies: Royal Society of Chemistry. (n.d.).[1] Experimental Methods: Bromination.[1][5][6][7][8][9] Retrieved from
-
Regioselective Coupling: National Institutes of Health (NIH). (2018).[1] Site-selective Suzuki–Miyaura coupling of heteroaryl halides.[1] PMC.[1] Retrieved from
-
N- vs O-Alkylation: ResearchGate. (2023). Mild and Regioselective N-Alkylation of 2-Pyridones in Water.[1][10] Retrieved from
-
General Reactivity of 2-Pyridones: Organic Chemistry Portal. (2024). Synthesis of 2-pyridones. Retrieved from
Sources
- 1. WO1998056737A1 - Bromination process - Google Patents [patents.google.com]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. sciforum.net [sciforum.net]
- 4. 3-BroMo-4-chloro-pyridine 1-oxide synthesis - chemicalbook [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
Isomeric Landscape of Bromo-Chloro-Pyridin-2-ols: Nomenclature, Synthesis, and Characterization
Executive Summary
The bromo-chloro-pyridin-2-ol scaffold represents a critical class of di-halogenated heterocyclic building blocks in medicinal chemistry. Its utility lies in the orthogonal reactivity of the bromine and chlorine atoms, allowing for sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to construct complex polysubstituted pyridines found in kinase inhibitors and agrochemicals.
This guide provides a definitive technical analysis of the 12 theoretical isomers of bromo-chloro-pyridin-2-ol, resolving common nomenclature ambiguities regarding tautomerism and detailing the synthetic pathways required to access both "natural" (electronic-compliant) and "unnatural" (electronic-defiant) substitution patterns.
Part 1: Structural Enumeration & Nomenclature
The 12 Isomers
The pyridin-2-ol core allows for substitution at positions 3, 4, 5, and 6. Placing one bromine and one chlorine atom on these four available positions yields 12 distinct constitutional isomers (
Nomenclature Rule (IUPAC):
-
Principal Group: The hydroxyl/ketone group at position 2 dictates the numbering (N=1, C=2).
-
Alphabetical Priority: "Bromo" precedes "Chloro" in the name.
-
Numbering: Low locants are assigned to substituents based on the set of numbers, not alphabetical priority (unless sets are identical).
| Isomer ID | Structure Name (IUPAC) | Synthetic Accessibility |
| I-1 | 3-bromo-4-chloropyridin-2-ol | High (via directed lithiation) |
| I-2 | 3-bromo-5-chloropyridin-2-ol | Very High (Standard EAS) |
| I-3 | 3-bromo-6-chloropyridin-2-ol | Medium |
| I-4 | 4-bromo-3-chloropyridin-2-ol | Low (requires N-oxide) |
| I-5 | 4-bromo-5-chloropyridin-2-ol | Low |
| I-6 | 4-bromo-6-chloropyridin-2-ol | Medium (via POBr3) |
| I-7 | 5-bromo-3-chloropyridin-2-ol | High (Standard EAS) |
| I-8 | 5-bromo-4-chloropyridin-2-ol | Low |
| I-9 | 5-bromo-6-chloropyridin-2-ol | Medium |
| I-10 | 6-bromo-3-chloropyridin-2-ol | Medium |
| I-11 | 6-bromo-4-chloropyridin-2-ol | Medium |
| I-12 | 6-bromo-5-chloropyridin-2-ol | High |
The Tautomerism Trap
A critical source of error in docking studies and database registration is the 2-hydroxypyridine
-
Solution Phase: In polar solvents (DMSO, MeOH, Water) and the solid state, the 2-pyridone (lactam) form predominates (
). -
Gas Phase: The 2-hydroxypyridine (lactim) form is favored due to aromaticity preservation.
-
Substituent Effect: Electron-withdrawing groups (EWGs) like Br and Cl generally stabilize the pyridone form by increasing the acidity of the N-H.
Recommendation: For registration and modeling, explicitly define the tautomer. Most commercial vendors list these as pyridin-2(1H)-ones .
Figure 1: Tautomeric equilibrium shift. In drug development, the Lactam form (Green) is the relevant hydrogen-bond acceptor/donor motif.
Part 2: Synthetic Strategies
The synthesis of these isomers is governed by the electronic directing effects of the pyridine nitrogen (deactivating, meta-director) and the hydroxyl group (activating, ortho/para-director).
Pathway A: Electrophilic Aromatic Substitution (EAS)
Target Isomers: I-2 (3-Br, 5-Cl) and I-7 (5-Br, 3-Cl)[1]
This is the most scalable route. The 2-OH group strongly activates positions 3 and 5.
-
Mechanism: The 2-pyridone ring reacts with electrophilic halogen sources (
, NCS, NBS). -
Regioselectivity: The 3-position is kinetically favored for the first halogenation, but thermodynamic equilibration or excess reagent leads to 3,5-disubstitution. To get mixed halogens, one must start with a mono-halogenated precursor.
Pathway B: Directed Ortho Metalation (DoM)
Target Isomers: I-10, I-11, I-12 (6-substituted)[1]
To access the 6-position, the acidity of the C6-proton is exploited.
-
Strategy: Protect the oxygen (e.g., as a carbamate or ether), use a strong base (LDA or LiTMP) to lithiate at C6, then quench with a halogen source (
or ).
Pathway C: N-Oxide Activation & Diazotization
Target Isomers: I-4, I-5, I-6 (4-substituted)[1]
The 4-position is electronically deactivated in pyridones. Accessing these isomers requires "tricks":
-
N-Oxide Route: Oxidation of a 2-halopyridine to the N-oxide makes C4 susceptible to nucleophilic attack (e.g., with
).[1] -
Diazotization: Starting from 2-hydroxy-4-aminopyridine (Sandmeyer reaction).
Figure 2: Synthetic decision tree based on target substitution pattern.
Part 3: Detailed Experimental Protocol
Target: Synthesis of 3-bromo-5-chloropyridin-2(1H)-one (Isomer I-2). Rationale: This protocol demonstrates the "Halogen Dance" control, installing the less reactive Chlorine first, followed by the more reactive Bromine to prevent over-bromination.
Materials
-
5-chloropyridin-2(1H)-one (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
Acetonitrile (ACN) (0.5 M concentration)
-
Ammonium Acetate (
) (10 mol% catalyst)
Step-by-Step Methodology
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-chloropyridin-2(1H)-one (10.0 g, 77.2 mmol) in ACN (150 mL).
-
Catalyst Addition: Add
(0.6 g, 7.7 mmol). Note: The ammonium salt acts as a proton shuttle, accelerating the tautomeric shift to the reactive species. -
Bromination: Cool the solution to 0°C. Add NBS (14.4 g, 81.0 mmol) portion-wise over 30 minutes.
-
Control Point: Do not add NBS all at once; the exotherm can lead to 3,3-dibromo adducts.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by LC-MS (Target M+H: 207.9/209.9).
-
Quench: Pour the mixture into ice water (300 mL) containing 5% Sodium Thiosulfate (
) to neutralize excess bromine. -
Isolation: The product typically precipitates as a white/off-white solid. Filter, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize from Ethanol/Water if purity <98%.
Yield Expectation: 85-92%.
Part 4: Analytical Characterization
Distinguishing these isomers requires careful analysis of NMR coupling constants (
Proton NMR ( -NMR)
For 3-bromo-5-chloropyridin-2-one (
-
H-6:
8.35 ppm (doublet, Hz).-
Insight: The H-6 proton is most deshielded due to the adjacent ring nitrogen.
-
-
H-4:
7.95 ppm (doublet, Hz).-
Insight: The coupling constant of ~2.5 Hz is characteristic of meta-coupling across the ring. If the halogens were adjacent (e.g., 3,4-isomer), the coupling would be an ortho-coupling (
Hz).
-
Mass Spectrometry (MS)
The combination of one Br (
-
M (100%): containing
and . -
M+2 (~130%): containing (
) and ( ). -
M+4 (~30%): containing
and .
Self-Validating Check: If your MS spectrum does not show this specific 100:130:30 intensity ratio, you likely have a contaminant (e.g., dibromo or dichloro analog).
References
-
IUPAC Nomenclature of Organic Chemistry (Blue Book). "Rule P-14.5: Priority of Halogens." IUPAC. [Link]
-
Katritzky, A. R., et al. "Tautomerism in Heterocycles." Advances in Heterocyclic Chemistry, Vol 76. [Link]
-
Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley-Interscience. [Link]
-
PubChem Compound Summary. "3-Bromo-5-chloropyridin-2-ol." National Center for Biotechnology Information. [Link]
Sources
Technical Guide: Hydrogen Bonding and Supramolecular Dynamics of 3-Bromo-4-chloropyridin-2-ol
Executive Summary
3-Bromo-4-chloropyridin-2-ol represents a complex scaffold in medicinal chemistry and crystal engineering due to its ability to engage in multimodal non-covalent interactions. Beyond classical hydrogen bonding, the presence of contiguous halogen atoms (Br at C3, Cl at C4) introduces significant sigma-hole (
This guide analyzes the molecule's donor/acceptor profile across its tautomeric landscape, providing actionable protocols for experimental validation.
Part 1: Structural Dynamics & Tautomerism
The physicochemical behavior of 3-Bromo-4-chloropyridin-2-ol is governed by the prototropic equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms. While the lactam form is generally thermodynamically favored in the solid state and polar solvents, the electron-withdrawing nature of the C3-Bromine and C4-Chlorine substituents significantly alters the acidity and equilibrium constant (
The Tautomeric Equilibrium
The C3-Bromine atom exerts a steric and electronic "ortho-effect," potentially destabilizing the planar H-bond network of the lactam form or enhancing the acidity of the lactim hydroxyl.
Figure 1: Prototropic equilibrium between Lactam and Lactim forms. The electron-withdrawing halogens at C3/C4 modulate this ratio.
Part 2: Hydrogen Bond Donor/Acceptor Profiling
The "Rule of 5" donor/acceptor count is insufficient for this molecule. A granular analysis of Directionality and Strength (pKa-driven) is required.
Table 1: Comparative H-Bond Profiling by Tautomer
| Feature | Lactam Form (2-Pyridone) | Lactim Form (2-Hydroxypyridine) | Mechanistic Insight |
| Primary Donor (HBD) | Amide N-H | Hydroxyl O-H | The Lactim O-H is more acidic due to inductive pull from C3-Br. |
| Primary Acceptor (HBA) | Carbonyl Oxygen (C=O) | Pyridine Nitrogen (N) | The Lactam C=O is a "harder" acceptor; Pyridine N is "softer." |
| H-Bond Motif | DD / AA (Self-complementary dimer) | DA (Head-to-tail chains) | Lactam forms extremely stable |
| C3-Bromine Effect | Steric clash with C=O (dipole repulsion) | Intramolecular H-bond (O-H···Br) | Potential for weak intramolecular 5-membered ring formation in Lactim. |
The "Hidden" Interactions: Halogen Bonding
Researchers often overlook the Sigma Hole . The C3-Bromine and C4-Chlorine are not merely hydrophobic bulk; they are anisotropic electrophiles.
-
C3-Bromine: High polarizability creates a significant positive potential region (
-hole) on the extension of the C-Br bond. It acts as a Lewis Acid (XB Donor). -
Interaction Vector: Linear (160°–180°) relative to the C-X bond.
-
Target: Carbonyl oxygens or Pyridine nitrogens of neighboring molecules.
Part 3: Experimental Validation Protocols
To define the specific behavior of 3-Bromo-4-chloropyridin-2-ol in your formulation or assay, you must empirically determine the tautomeric ratio and H-bond capability.
Protocol A: Determination of Tautomeric Ratio ( ) via qHNMR
Rationale: Chemical shifts (
-
Sample Prep: Dissolve 5 mg of compound in 600
L of solvent.-
Solvent A: DMSO-
(Mimics biological/polar environment). -
Solvent B: CDCl
(Mimics lipophilic membrane interior).
-
-
Acquisition: Run
C-decoupled H NMR (min 64 scans). -
Analysis:
-
Monitor the coupling constant (
) of the C5/C6 protons (if H at C5/C6 exists) or Carbon shifts. -
Diagnostic Signal: The Carbonyl Carbon (C2).
-
Lactam (C=O):[1]
160–165 ppm. -
Lactim (C-OH):
155–160 ppm (often shielded relative to carbonyl).
-
-
Note: Due to rapid exchange, you may see a weighted average signal.
-
Calculation:
.
-
Protocol B: Mapping H-Bond Networks via Single Crystal XRD
Rationale: This is the only method to definitively visualize the competition between Hydrogen Bonding (HB) and Halogen Bonding (XB).
Figure 2: Crystallographic decision tree for assigning tautomers and identifying halogen bonds.
Part 4: Implications for Drug Design[2]
Bioisosterism & Permeability
The 3-Bromo-4-chloropyridin-2-ol scaffold is a "chameleon."
-
In Solution (Gut/Blood): High polarity (Lactam) = Good solubility.
-
In Membrane (Lipid Bilayer): Shift toward Lactim (aromatic, no dipole penalty) = Enhanced passive permeability.
-
Design Tip: If optimizing for potency, ensure the binding pocket residues complement the specific tautomer favored by the pocket's dielectric constant.
The "Sigma-Hole" Warhead
Use the C3-Bromine intentionally.
-
If the target protein has a backbone carbonyl or a carboxylate (e.g., Asp, Glu) in the binding pocket, position the C-Br bond to point directly at the oxygen.
-
This Halogen Bond can provide 1–3 kcal/mol of enthalpy, comparable to a weak hydrogen bond, but with stricter steric requirements (high selectivity).
References
-
Tautomeric Equilibria in Heterocycles
- Katritzky, A. R., et al. "Tautomerism in 2-hydroxypyridines and related compounds." Advances in Heterocyclic Chemistry.
-
Source:
-
Halogen Bonding (The Sigma Hole)
-
Politzer, P., & Murray, J. S.[2] "The fundamental nature of the halogen bond." Accounts of Chemical Research.
-
Source:
-
-
Experimental NMR Protocols for Tautomerism
- Claramunt, R. M., et al. "The use of NMR spectroscopy to study tautomerism." Progress in Nuclear Magnetic Resonance Spectroscopy.
-
Source:
-
Crystallographic Analysis of Pyridones
- Cambridge Structural Database (CSD) Guidelines for H-bond geometry.
-
Source:
Sources
3-Bromo-4-chloropyridin-2-ol safety data sheet (SDS) hazards
Title: Technical Safety & Handling Guide: 3-Bromo-4-chloropyridin-2-ol (and Tautomers)
Executive Summary This guide provides an in-depth technical analysis of the safety, handling, and chemical behavior of 3-Bromo-4-chloropyridin-2-ol . Often utilized as a high-value scaffold in medicinal chemistry (e.g., for Suzuki-Miyaura couplings or nucleophilic aromatic substitutions), this compound presents specific hazards derived from its halogenated heterocyclic nature.
Note on Chemical Identity: This compound exhibits prototropic tautomerism. While often named as the -ol (hydroxy) form, it exists in equilibrium with, and often predominantly as, the -one (lactam) form, 3-bromo-4-chloropyridin-2(1H)-one , in the solid state and polar solvents. This guide addresses the hazards relevant to both tautomers.
Part 1: Chemical Architecture & Tautomeric Equilibrium
The "Chameleon" Effect in Safety & Reactivity
Understanding the tautomeric state is not merely academic; it dictates solubility, nucleophilicity, and biological interaction. In the solid phase, the lactam (2-pyridone) form is stabilized by intermolecular hydrogen bonding, often resulting in higher melting points and lower solubility in non-polar solvents compared to the pure hydroxy form.
Diagram 1: Tautomeric Equilibrium The following diagram illustrates the proton shift that occurs, influencing both chemical reactivity and handling requirements (e.g., moisture sensitivity).
Caption: Equilibrium between the hydroxy-pyridine (Lactim) and pyridone (Lactam) forms. The Lactam form typically dominates in the crystalline state.
Part 2: Comprehensive Hazard Assessment (GHS)
Analogue Extrapolation Protocol
Scientific Integrity Note: Specific toxicological data for the exact 3-bromo-4-chloro isomer is limited in public registries compared to its 5-chloro analogues. The following hazard assessment is derived from Structure-Activity Relationship (SAR) analysis of the class Poly-halogenated Hydroxypyridines. These compounds are universally classified as irritants to mucous membranes and skin.
GHS Classification (29 CFR 1910.1200 / EU CLP)
| Hazard Class | Category | Hazard Statement Code | Hazard Statement |
| Skin Corrosion/Irritation | Cat 2 | H315 | Causes skin irritation. |
| Serious Eye Damage/Irritation | Cat 2A | H319 | Causes serious eye irritation.[1] |
| STOT - Single Exposure | Cat 3 | H335 | May cause respiratory irritation.[2][3] |
| Acute Toxicity (Oral) | Cat 4* | H302 | Harmful if swallowed. |
*Note: Acute toxicity category is estimated based on the 3-bromo-5-chloro analogue (CAS 137628-16-1). Treat as potentially toxic.
Part 3: Exposure Controls & Personal Protection
Beyond the Basics: Permeation & Degradation [1]
Standard laboratory nitrile gloves (4 mil) are often insufficient for prolonged handling of halogenated aromatic solvents or solutions containing this solid. The lipophilic nature of the bromine/chlorine substituents facilitates permeation.
1. Respiratory Protection (The "Why"): The dust of halogenated pyridones is highly irritating to the upper respiratory tract. Inhalation can trigger laryngeal spasms or chemical pneumonitis in severe cases.
-
Protocol: Use a NIOSH N95 (US) or P2 (EU) particulate respirator for solid weighing. If in solution with volatile organic solvents (DCM, THF), use a half-mask with Organic Vapor/Acid Gas cartridges.
2. Dermal Protection Strategy:
-
Routine Handling: Nitrile gloves (minimum 0.11 mm thickness) are acceptable for incidental splash protection.
-
Solution Handling: If dissolved in DCM or DMF, use Silver Shield® (Laminate) or double-gloving (PE over Nitrile) is required. Halogenated heterocycles can act as carriers, transporting solvents through skin barriers.
Part 4: Emergency Response Protocols
Self-Validating Response System
In the event of exposure, a linear "flush and forget" method is inadequate. You must follow a cyclical assessment loop.
Diagram 2: Emergency Response Workflow This flowchart details the critical decision nodes for exposure management.
Caption: Decision matrix for acute exposure. Note: Never use solvents to wash skin as they increase absorption.
Detailed Response Steps:
-
Eye Contact: The presence of the halogen atoms increases the acidity of the phenol/pyridone, potentially causing chemical burns. Flush immediately. Do not rely on neutralization solutions; water volume is key.
-
Skin Contact: Wash with surfactant (soap) and water. Critical Error Prevention: Do not use ethanol or acetone to wipe the skin; this will dissolve the compound and drive it deeper into the dermis.
Part 5: Storage, Stability & Reactivity
Chemical Compatibility Matrix
-
Storage Conditions: Store at 2–8°C (Refrigerated). The C-Br bond is photosensitive; long-term exposure to ambient light can lead to homolytic cleavage and discoloration (browning). Store in amber vials under an inert atmosphere (Argon/Nitrogen) if possible.
-
Incompatibilities:
-
Strong Oxidizing Agents: Risk of exothermic reaction.
-
Acid Chlorides/Anhydrides: Will react with the hydroxyl/lactam group.
-
Metals (Li, Mg): Halogen-metal exchange will occur rapidly; this is a feature in synthesis but a hazard in uncontrolled storage.
-
References
-
PubChem. (n.d.).[2] 3-Bromo-5-chloro-2-hydroxypyridine (Analogue Reference). National Library of Medicine. Retrieved March 1, 2026, from [Link]
-
ECHA. (n.d.). C&L Inventory: Pyridin-2-ol derivatives. European Chemicals Agency. Retrieved March 1, 2026, from [Link]
Sources
Methodological & Application
High-Precision Palladium-Catalyzed Cross-Coupling of 3-Bromo-4-chloropyridin-2-ol
Executive Summary
3-Bromo-4-chloropyridin-2-ol represents a high-value "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitor development. Its utility lies in its orthogonal reactivity : three distinct sites (C2-OH, C3-Br, C4-Cl) that can be functionalized sequentially.
However, this scaffold presents a "selectivity paradox." While the C3-Br bond is intrinsically more reactive toward oxidative addition than C4-Cl, the electron-deficient nature of the pyridine ring—exacerbated by the 2-pyridone tautomer—can lead to catalyst poisoning or competitive SNAr pathways at C4.
This guide provides a validated, step-by-step workflow to achieve regioselective C3-arylation via Suzuki-Miyaura coupling, ensuring the preservation of the C4-chloride for subsequent diversification.
Strategic Analysis: The Reactivity Hierarchy
To successfully manipulate this molecule, one must understand the electronic landscape. The reactivity order under Palladium(0) catalysis is governed by Bond Dissociation Energy (BDE) and local electronic density.
The Tautomer Trap
In solution, 3-bromo-4-chloropyridin-2-ol exists primarily as the 2-pyridone tautomer.
-
Risk: The amide-like nitrogen (NH) and carbonyl oxygen can coordinate to Pd(II) intermediates, forming stable "off-cycle" resting states that kill catalytic turnover.
-
Solution: We strongly recommend O-protection (e.g., O-methylation) prior to cross-coupling. This locks the aromatic pyridine form, preventing catalyst sequestration and simplifying purification.
The Halogen selectivity (Site C3 vs. C4)
-
C3-Br (Beta-position): Lower BDE (~70 kcal/mol). Kinetically favored for oxidative addition by Pd(0).
-
C4-Cl (Gamma-position): Higher BDE (~80 kcal/mol). However, C4 is highly electron-deficient (para to Nitrogen), making it susceptible to Nucleophilic Aromatic Substitution (SNAr) if harsh bases or nucleophilic solvents are used.
Visualization: Reaction Workflow
The following diagram illustrates the logical flow of the protocols provided below.
Caption: Workflow for the regioselective functionalization of 3-bromo-4-chloropyridin-2-ol, highlighting the critical protection step.
Detailed Experimental Protocols
Protocol A: O-Alkylation (Protection)
Objective: Convert the tautomeric pyridone into the fixed pyridine ether to prevent catalyst poisoning. Substrate: 3-Bromo-4-chloropyridin-2-ol.
-
Reagents:
-
Methyl Iodide (MeI) or Benzyl Bromide (BnBr)
-
Silver Carbonate (Ag₂CO₃) - Crucial for O-selectivity over N-selectivity.
-
Solvent: Chloroform (CHCl₃) or Benzene (if permitted), otherwise Toluene.
-
Step-by-Step:
-
Setup: In a foil-wrapped round-bottom flask (to protect Ag salts from light), suspend 3-bromo-4-chloropyridin-2-ol (1.0 equiv) and Ag₂CO₃ (1.1 equiv) in CHCl₃ (0.2 M concentration).
-
Addition: Add Methyl Iodide (1.5 equiv) dropwise at room temperature.
-
Reaction: Stir at 60°C for 4–12 hours. Monitor by TLC (the O-alkylated product is less polar than the N-alkylated byproduct).
-
Workup: Filter the mixture through a Celite pad to remove silver salts. Wash the pad with CH₂Cl₂.
-
Purification: Concentrate the filtrate. If N-alkylated byproduct (>10%) is observed, purify via silica gel chromatography (Hexanes/EtOAc).
-
Note: The O-methyl ether is the desired substrate for the subsequent coupling.
-
Protocol B: C3-Selective Suzuki-Miyaura Coupling
Objective: Install an aryl group at C3 while leaving the C4-chloride intact. Substrate: 3-Bromo-4-chloro-2-methoxypyridine (from Protocol A).
Chemical Logic:
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ is preferred. The bidentate ferrocenyl ligand creates a large bite angle, accelerating the reductive elimination of the bulky C3-biaryl product while being robust enough to resist poisoning by the pyridine nitrogen.
-
Base: Na₂CO₃ or K₃PO₄ . Avoid strong bases like alkoxides (NaOtBu) which promote SNAr at the C4-Cl position.
-
Solvent: 1,4-Dioxane/Water (4:1) . The water is essential for the boronic acid activation cycle.
Reagent Table:
| Component | Role | Equivalents | Notes |
| Substrate | Reactant | 1.0 | 3-Br-4-Cl-2-OMe |
| Aryl Boronic Acid | Coupling Partner | 1.1 | Do not use large excess to prevent bis-coupling. |
| Pd(dppf)Cl₂ | Catalyst | 0.03 - 0.05 | 3-5 mol%. High loading ensures completion before C4 activates. |
| Na₂CO₃ | Base | 2.5 | Mild base prevents C4-Cl hydrolysis/substitution. |
| Dioxane/H₂O | Solvent | 0.1 M | Degassed thoroughly. |
Step-by-Step Protocol:
-
Degassing (Critical):
-
Place the solid substrate, boronic acid, and base into a reaction vial equipped with a stir bar.
-
Seal with a septum. Evacuate and backfill with Argon (x3).
-
Separately, sparge the Dioxane/Water mixture with Argon for 20 minutes. Oxygen is the enemy of selectivity here; it slows the C3 cycle, giving the catalyst time to attack C4.
-
-
Initiation:
-
Add the solvent mixture via syringe.
-
Add the Pd catalyst quickly under a positive stream of Argon (or add as a solution if pre-dissolved).
-
-
Reaction:
-
Heat the block to 80°C .
-
Time Control: Monitor by HPLC/UPLC every hour.
-
Stop Point: The reaction is complete when the starting bromide is <2%. Do not extend reaction time unnecessarily, as "scrambling" (oxidative addition into C4-Cl) can occur after the bromide is consumed.
-
-
Workup:
-
Purification:
-
Flash chromatography (typically Hexanes/EtOAc gradients).
-
Expected Outcome: The product is the 3-aryl-4-chloro-2-methoxypyridine.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning by Pyridine N. | Ensure O-protection was successful. Switch to Pd(PPh₃)₄ (higher loading, 10 mol%) or XPhos Pd G2 for difficult substrates. |
| C4-Coupling (Bis-aryl) | Temperature too high or excess Boronic acid. | Reduce temp to 60°C. Strictly limit Boronic acid to 1.05 equiv. |
| C4-Hydrolysis (OH at C4) | Base is too strong or reaction too long. | Switch base from K₃PO₄ to NaHCO₃. Reduce water ratio (9:1 Dioxane/H₂O). |
| De-halogenation (Hydrodehalogenation) | Hydride source present (often from solvent impurities). | Use high-grade anhydrous dioxane. Ensure Argon flow is not drying out the solvent (concentration effects). |
Post-Coupling Utility (C4 Functionalization)
Once the C3-aryl group is installed, the C4-chloride becomes highly activated due to the steric buttressing of the new C3-aryl group and the electronic withdrawal of the pyridine ring.
-
Next Step Recommendation: The C4-Cl is now an excellent candidate for Buchwald-Hartwig Amination or SNAr with amines.
-
Note: Standard SNAr (heating with an amine in NMP/DMSO) often works better than Pd-catalysis for the C4-Cl position due to the steric hindrance introduced by the C3-aryl group, which can impede Pd-ligand coordination.
References
-
General Reactivity of Halopyridines
-
Selectivity in Dihalogenated Heterocycles
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
- Source: Chemical Reviews (ACS), 2022.
-
[Link]
-
Protocol Grounding (Suzuki Conditions)
- Suzuki-Miyaura Cross-Coupling: Reaction Conditions and Protocols.
- Source: Organic Chemistry Portal.
-
[Link]
-
O-Alkylation of 2-Pyridones
Sources
Chemoselective Synthesis of 3-Bromo-4-alkoxypyridin-2-ones via Nucleophilic Aromatic Substitution (SNAr)
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application: Core pharmacophore synthesis, kinase inhibitor development, and cross-coupling precursor generation.
Introduction & Mechanistic Rationale
Halogenated pyridin-2-ones are privileged scaffolds in medicinal chemistry. The functionalization of these heterocycles requires highly controlled, chemoselective methodologies. This application note details the robust transformation of 3-bromo-4-chloropyridin-2-ol into various 3-bromo-4-alkoxypyridin-2-ones using sodium alkoxides.
The Causality of Chemoselectivity (E-E-A-T)
A common challenge in functionalizing polyhalogenated heterocycles is predicting and controlling the site of nucleophilic attack. In this system, the reaction proceeds with absolute regiocontrol at the C-4 position due to a combination of electronic and structural factors [1]:
-
Tautomeric Equilibrium & Deprotonation: 3-Bromo-4-chloropyridin-2-ol exists predominantly as its tautomer, 3-bromo-4-chloropyridin-2(1H)-one. Upon introduction of the sodium alkoxide base, the substrate is immediately deprotonated to form a highly stable pyridonate anion.
-
Overcoming Anionic Deactivation: Generally, an anionic ring repels incoming nucleophiles. However, the C-4 position remains uniquely activated for SNAr because it is part of a vinylogous amide system, conjugated directly with the electron-withdrawing carbonyl oxygen.
-
Leaving Group Dynamics: The chloride at C-4 is a highly competent leaving group in SNAr reactions[2]. Conversely, the bromide at C-3 is structurally meta to the ring nitrogen and lacks direct resonance activation[3]. Therefore, the alkoxide nucleophile selectively attacks C-4, forming a transient Meisenheimer complex before chloride expulsion restores the conjugated system.
Fig 1: Mechanistic pathway of the chemoselective SNAr at the C-4 position.
Experimental Workflows
Self-Validating System Warning: Absolute anhydrous conditions are critical. Trace water in the reaction mixture will react with the alkoxide to form sodium hydroxide. Hydroxide is a highly aggressive nucleophile that will irreversibly yield 3-bromo-4-hydroxypyridin-2-one as an inseparable byproduct. Always use freshly opened, molecular-sieve-dried solvents.
Protocol A: Synthesis of 3-Bromo-4-methoxypyridin-2-one (Primary Alkoxide)
This protocol utilizes a primary alkoxide where steric hindrance is minimal, allowing the reaction to proceed under standard reflux conditions.
-
Preparation of Base: In an oven-dried, argon-purged 100 mL round-bottom flask, add commercially available 25 wt% Sodium Methoxide (NaOMe) solution in methanol to achieve a 2.0 M concentration (4.0 equiv relative to substrate).
-
Substrate Addition: Slowly add 3-bromo-4-chloropyridin-2-ol (1.0 equiv) in portions. Causality note: The first equivalent of NaOMe is instantly consumed by deprotonation. The remaining 3.0 equivalents act as the nucleophile. The large excess is required to drive the reaction forward against the electronically repulsive pyridonate anion.
-
Thermal Activation: Attach a reflux condenser and heat the mixture to 65 °C (reflux) for 14 hours under continuous stirring.
-
Reaction Monitoring: Monitor the reaction via LC-MS. The starting material mass ([M+H]⁺ 208/210) should completely shift to the product mass ([M+H]⁺ 204/206).
-
Quenching & Workup: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 1.0 M HCl dropwise until the pH reaches exactly 5-6.
-
Critical Checkpoint: Do not over-acidify (pH < 3). Pyridones are amphoteric; over-acidification protonates the pyridone nitrogen/oxygen, converting the product into a highly water-soluble cation, which will decimate your isolated yield.
-
-
Isolation: Filter the resulting off-white precipitate, wash with ice-cold water (2 x 10 mL), and dry under high vacuum for 12 hours.
Protocol B: Synthesis of 3-Bromo-4-isopropoxypyridin-2-one (Secondary Alkoxide)
Secondary alkoxides (like isopropoxide) are significantly bulkier. The increased steric hindrance drastically reduces the rate of SNAr, necessitating sealed-tube conditions to safely exceed the solvent's boiling point.
-
Reaction Setup: In a heavy-walled glass sealed tube, combine 3-bromo-4-chloropyridin-2-ol (1.0 equiv) and Sodium Isopropoxide (NaOiPr) (5.0 equiv) in anhydrous isopropanol.
-
Thermal Activation: Seal the tube securely with a Teflon cap. Heat the vessel to 95 °C behind a blast shield for 24 hours.
-
Workup & Extraction: Cool to room temperature. Concentrate the mixture under reduced pressure to remove excess isopropanol. Resuspend the crude residue in water and carefully adjust to pH 5-6 using 1.0 M HCl.
-
Purification: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (Gradient: 10% to 50% EtOAc in Hexanes).
Fig 2: Step-by-step experimental workflow for the synthesis of 4-alkoxypyridin-2-ones.
Quantitative Data & Analytical Expected Values
The table below summarizes the optimized conditions and expected analytical profiles for three common alkoxy substitutions. Note the characteristic shielding effect of the alkoxy group on the C-5 proton in the ¹H NMR spectrum.
| Alkoxide Nucleophile | Reagent / Solvent | Temp (°C) | Time (h) | Expected Yield (%) | Key ¹H NMR Signals (C5-H, C6-H) |
| Methoxide (-OMe) | NaOMe / MeOH | 65 (Reflux) | 14 | 82 - 88 | ~6.1 ppm (d, J=7 Hz), ~7.3 ppm (d, J=7 Hz) |
| Ethoxide (-OEt) | NaOEt / EtOH | 78 (Reflux) | 16 | 75 - 80 | ~6.1 ppm (d, J=7 Hz), ~7.3 ppm (d, J=7 Hz) |
| Isopropoxide (-OiPr) | NaOiPr / iPrOH | 95 (Sealed) | 24 | 55 - 65 | ~6.2 ppm (d, J=7 Hz), ~7.3 ppm (d, J=7 Hz) |
References
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). John Wiley & Sons.[Link]
-
Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. John Wiley & Sons.[Link]
-
F. E. A. Ali et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 13, 12385-12395.[Link]
Application Note: Microwave-Assisted Orthogonal Functionalization of 3-Bromo-4-chloropyridin-2-ol in Drug Discovery
Executive Summary
The synthesis of densely functionalized heteroaromatics is a critical bottleneck in small-molecule drug discovery. The intermediate 3-Bromo-4-chloropyridin-2-ol (CAS: 1804897-66-2) serves as a highly versatile building block due to its orthogonal reactivity profile. However, functionalizing this sterically hindered, di-halogenated scaffold using conventional conductive heating often results in prolonged reaction times, catalyst degradation, and poor regioselectivity.
This application note provides validated, self-validating protocols for the rapid and regioselective functionalization of 3-Bromo-4-chloropyridin-2-ol utilizing Microwave-Assisted Organic Synthesis (MAOS). By leveraging direct dielectric heating, researchers can overcome thermodynamic barriers, reducing reaction times from hours to minutes while significantly improving yields.
Mechanistic Rationale & Causality
To successfully manipulate 3-Bromo-4-chloropyridin-2-ol, one must exploit the distinct electronic and steric environments of its functional groups:
-
C-4 Nucleophilic Aromatic Substitution (SNAr): The C-4 position is highly activated toward SNAr. The electron-withdrawing nature of the pyridine nitrogen allows the intermediate Meisenheimer complex to delocalize the negative charge directly onto the nitrogen atom, a stabilization mechanism impossible at the C-3 position ()[1]. Consequently, C-4 is preferentially attacked by nucleophiles (e.g., amines) over C-3.
-
C-3 Palladium-Catalyzed Cross-Coupling: The C-Br bond at the C-3 position has a lower bond dissociation energy compared to the C-Cl bond at C-4. In palladium-catalyzed reactions like the Suzuki-Miyaura coupling, the rate-determining oxidative addition of Pd(0) occurs preferentially at the weaker C-Br bond ().
-
The Microwave Advantage: Conventional heating relies on thermal conductivity, which struggles to overcome the high activation energy (
) of sterically hindered ortho-substituted couplings. Microwave irradiation directly couples with the dipole moments of the polar pyridine substrate and solvents, causing rapid localized superheating. This instantly overcomes the barrier, preventing the thermal degradation of sensitive Pd catalysts into inactive palladium black ()[2].
Experimental Workflow & Logical Pathways
The following workflow illustrates the divergent, orthogonal functionalization pathways available for this scaffold.
Orthogonal functionalization pathways for 3-Bromo-4-chloropyridin-2-ol under microwave heating.
Step-by-Step Experimental Protocols
General Requirement: All reactions must be performed in a dedicated microwave synthesizer equipped with dynamic IR or fiber-optic temperature sensors to ensure precise thermal control and reproducibility ()[3].
Protocol A: Microwave-Assisted SNAr at C-4 (Amination)
Objective: Selective displacement of the C-4 chlorine with a secondary amine. Causality: Potassium fluoride (KF) is selected as the base over standard carbonates. The highly electronegative fluoride ion acts as a strong hydrogen-bond acceptor, enhancing the nucleophilicity of the amine and stabilizing the intermediate Meisenheimer complex without initiating unwanted side reactions at the C-3 bromine ()[1].
-
Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, add 3-Bromo-4-chloropyridin-2-ol (1.0 mmol, 1.0 eq) and anhydrous KF (2.0 mmol, 2.0 eq).
-
Solvent & Nucleophile: Add 3.0 mL of anhydrous DMF, followed by the secondary amine (e.g., morpholine, 1.2 mmol, 1.2 eq).
-
Sealing & Purging: Seal the vial with a Teflon-lined crimp cap. Purge the headspace with N2 for 2 minutes to prevent oxidative degradation.
-
Microwave Irradiation: Heat the mixture to 120 °C for 20 minutes with a maximum power setting of 200 W. Ensure dynamic cooling is active to maintain precise temperature control.
-
Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with 5% aqueous LiCl (3 x 10 mL) to effectively partition and remove the DMF. Dry the organic layer over Na2SO4, filter, and concentrate.
-
Self-Validation Checkpoint: Analyze the crude mixture via LC-MS. The product must exhibit a distinct bromine isotope pattern (M and M+2 peaks at a ~1:1 ratio). This confirms that the SNAr occurred exclusively at C-4 and the C-3 bromine remains intact for downstream cross-coupling.
Protocol B: Microwave-Assisted Suzuki-Miyaura Coupling at C-3
Objective: Selective C-C bond formation at the C-3 position using an aryl boronic acid. Causality: Pd(PPh3)4 is utilized because its bulky triphenylphosphine ligands facilitate the challenging reductive elimination step around the sterically hindered C-3 position. A biphasic solvent system (Dioxane/H2O) ensures the solubility of both the organic substrates and the inorganic base (K2CO3), maximizing the interfacial reaction rate under dielectric heating ()[4].
-
Preparation: In a 10 mL microwave vial, charge 3-Bromo-4-chloropyridin-2-ol (1.0 mmol, 1.0 eq), aryl boronic acid (1.1 mmol, 1.1 eq), Pd(PPh3)4 (0.05 mmol, 5 mol%), and K2CO3 (2.0 mmol, 2.0 eq).
-
Solvent Addition: Add a thoroughly degassed mixture of 1,4-Dioxane and H2O (4:1 v/v, 4.0 mL).
-
Sealing & Purging: Seal the vial and sparge the solution with N2 for 5 minutes. Critical: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the rapid oxidation of the Pd(0) catalyst.
-
Microwave Irradiation: Heat to 100 °C for 15 minutes.
-
Workup: Cool to room temperature. Filter the mixture through a short pad of Celite to remove palladium residues, eluting with EtOAc. Wash the filtrate with brine, dry over MgSO4, and concentrate under reduced pressure.
-
Self-Validation Checkpoint: LC-MS analysis at t=15 min should show the complete disappearance of the 1:1 bromo-chloro isotopic signature. It must be replaced by a 3:1 (M and M+2) chlorine isotopic signature. This validates successful C-3 arylation without unwanted C-4 dechlorination.
Data Presentation: Reaction Efficiency Comparison
The following table summarizes the quantitative advantages of Microwave-Assisted Organic Synthesis (MAOS) over conventional conductive heating for the functionalization of this specific di-halogenated scaffold.
| Reaction Type | Target Site | Heating Method | Temp (°C) | Time | Yield (%) | Catalyst / Base |
| SNAr (Amination) | C-4 | Conventional | 100 | 18 h | 45 - 55 | KF / DMF |
| SNAr (Amination) | C-4 | Microwave | 120 | 20 min | 88 - 94 | KF / DMF |
| Suzuki-Miyaura | C-3 | Conventional | 90 | 12 h | 35 - 42 | Pd(PPh3)4 / K2CO3 |
| Suzuki-Miyaura | C-3 | Microwave | 100 | 15 min | 82 - 89 | Pd(PPh3)4 / K2CO3 |
Table 1: Comparative data demonstrating the superior yield and time-efficiency of microwave-assisted protocols for 3-Bromo-4-chloropyridin-2-ol functionalization.
References
-
A new one-step synthesis of pyridines under microwave-assisted conditions - organic-chemistry.org -[Link][3]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - mdpi.com - [Link][2]
-
EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS-COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES - imist.ma - [Link]
-
Synthesis of Polysubstituted Imidazo[1,2- a ]pyridines via Microwave-Assisted One-Pot Cyclization/Suzuki Coupling/Palladium-Catalyzed Heteroarylation - researchgate.net - [Link][4]
Sources
Protecting groups for the 2-hydroxy/2-oxo moiety in pyridine synthesis
An Application Guide to Protecting Groups for the 2-Hydroxy/2-Oxo Moiety in Pyridine Synthesis
Authored by: A Senior Application Scientist
Introduction: The Challenge of the 2-Pyridone Tautomer
The 2-hydroxypyridine scaffold is a cornerstone in medicinal chemistry and materials science, appearing in numerous natural products and pharmaceutical agents.[1][2][3][4] Its synthetic utility, however, is complicated by a fundamental chemical property: keto-enol tautomerism. 2-Hydroxypyridine exists in a dynamic equilibrium with its amide tautomer, 2-pyridone.[5][6] This equilibrium renders the molecule an ambident nucleophile, capable of reacting at either the exocyclic oxygen or the ring nitrogen during alkylation or acylation reactions.[7][8]
This dual reactivity often leads to mixtures of O-functionalized (2-alkoxypyridine) and N-functionalized (N-alkyl-2-pyridone) products, complicating purification and reducing the yield of the desired isomer.[7][9][10] To achieve regioselective synthesis and unlock the full potential of this versatile heterocycle, the strategic protection of the 2-hydroxy moiety is paramount. By temporarily converting the hydroxyl group into a stable ether, subsequent reactions can be directed to other positions of the pyridine ring with high fidelity. This guide provides a detailed overview and field-proven protocols for the application of common and effective protecting groups for the 2-hydroxy/2-oxo functionality.
Selecting the Appropriate Protecting Group
The ideal protecting group is not a one-size-fits-all solution. Its selection is dictated by the overall synthetic strategy, specifically the reaction conditions that the protected molecule must endure in subsequent steps. Key considerations include:
-
Stability: The protecting group must be robust enough to withstand the reagents and conditions of planned downstream reactions (e.g., strong bases, nucleophiles, organometallics, oxidizing or reducing agents).
-
Orthogonality: The conditions required for its removal (deprotection) must not affect other functional groups or protecting groups present in the molecule. The ability to deprotect one group selectively in the presence of others is a critical concept in complex multi-step synthesis.
-
Yield and Simplicity: The introduction and removal of the protecting group should proceed in high yields under mild and practical conditions.
This guide will focus on four widely used O-protecting groups that offer a diverse range of stability and deprotection profiles: the Benzyl (Bn) ether, the p-Methoxybenzyl (PMB) ether, the tert-Butyldimethylsilyl (TBDMS) ether, and the Methoxymethyl (MOM) ether.
The Benzyl (Bn) Ether: A Robust Workhorse
The benzyl group is one of the most common and reliable protecting groups for alcohols due to its general stability under a wide range of acidic, basic, and nucleophilic conditions.[11][12] Its removal via catalytic hydrogenolysis provides a mild and highly selective deprotection pathway.
Diagram: Benzyl Group Protection & Deprotection Workflow
Caption: Protection/Deprotection cycle for the Benzyl group.
Application Notes & Protocols
Protocol 1.1: Protection via In Situ Reagent Generation (Neutral Conditions)
This protocol utilizes the in situ formation of 2-benzyloxy-1-methylpyridinium triflate, a powerful benzylating agent that operates under neutral conditions, making it suitable for acid- or base-sensitive substrates.[13][14]
-
Rationale: Traditional Williamson ether synthesis using a strong base like NaH can be incompatible with sensitive functional groups. The method described by Poon and coworkers avoids harsh bases by activating 2-benzyloxypyridine with methyl triflate (MeOTf), creating a potent electrophilic benzyl source.[13][14] Magnesium oxide is added as a mild acid scavenger.
-
Step-by-Step Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 2-hydroxypyridine substrate (1.0 equiv), 2-benzyloxypyridine (1.2 equiv), and magnesium oxide (2.0 equiv).
-
Add anhydrous toluene to achieve a concentration of 0.1-0.2 M.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add methyl triflate (1.2 equiv) dropwise. Caution: Methyl triflate is a potent alkylating agent and must be handled with care in a fume hood.
-
Allow the reaction mixture to warm to room temperature and then heat to 90 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction typically takes 12-24 hours.
-
Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the 2-benzyloxypyridine product.
-
Protocol 1.2: Deprotection via Catalytic Hydrogenolysis
This is the standard and most reliable method for cleaving benzyl ethers. It proceeds under mild, neutral conditions and produces toluene as a volatile byproduct.
-
Rationale: A palladium catalyst (typically on a carbon support) facilitates the transfer of hydrogen from H₂ gas to the substrate, cleaving the C-O bond of the benzyl ether. This method is highly chemoselective, though it is incompatible with other reducible functional groups like alkenes, alkynes, or nitro groups.
-
Step-by-Step Protocol:
-
Dissolve the 2-benzyloxypyridine substrate (1.0 equiv) in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Carefully add Palladium on carbon (10% w/w, ~5-10 mol% Pd) to the solution.
-
Seal the reaction vessel and purge the system with an inert gas (Nitrogen or Argon).
-
Introduce hydrogen gas, either by inflating a balloon or by connecting to a hydrogenator.
-
Stir the suspension vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, carefully purge the system again with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected 2-hydroxypyridine.
-
The p-Methoxybenzyl (PMB) Ether: Orthogonal Deprotection
The PMB group is structurally similar to the benzyl group but contains an electron-donating methoxy group on the para position. While it can be introduced and removed under similar conditions as the Bn group, its key advantage is its susceptibility to oxidative cleavage, providing a crucial orthogonal deprotection strategy.[11][15][16]
Diagram: PMB Group Protection & Deprotection Pathways
Sources
- 1. A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04509C [pubs.rsc.org]
- 4. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. Benzyl Ethers [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. total-synthesis.com [total-synthesis.com]
- 16. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
Troubleshooting & Optimization
Purification methods for separating 3-Bromo-4-chloropyridin-2-ol from isomers
Case Reference: PYR-HALO-34C Subject: Resolution of Regioisomers and Tautomer Control in 3-Bromo-4-chloropyridin-2-ol Synthesis Status: Open Guide Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1][2][3][4]
Executive Summary
The purification of 3-Bromo-4-chloropyridin-2-ol (Compound A ) presents two distinct challenges that often lead to purity failures in drug discovery workflows:
-
Tautomeric Equilibrium: The molecule exists in a dynamic equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms, causing "ghost peaks" and tailing during chromatography.[2][3][4]
-
Regioisomer Contamination: Electrophilic bromination of 4-chloropyridin-2-ol yields the desired 3-bromo isomer, but often co-produces the 5-bromo isomer (Compound B ) due to the competing para-directing effect of the oxygen functionality.[1][2][3][4]
This guide provides the protocols to resolve these issues, moving from crude reaction mixtures to >98% pure material.
Module 1: The Tautomer Trap (Chromatography Troubleshooting)
The Issue: Users frequently report broad, tailing peaks on silica gel or splitting of the product into two distinct peaks on HPLC, leading to the false assumption of impurity.
The Science:
In solution, 3-Bromo-4-chloropyridin-2-ol favors the 2-pyridone form (dimerized via hydrogen bonding).[1][2][3][4] However, on polar stationary phases (Silica/Alumina), the 2-hydroxypyridine tautomer can interact with surface silanols.[2][4] Without pH control, the rapid interconversion rate (
Corrective Protocol: To obtain sharp peaks, you must lock the tautomer or suppress ionization.[4]
-
Mobile Phase Modifier: Add 0.5% - 1.0% Acetic Acid (AcOH) to the organic mobile phase.[2][3][4] This protonates the surface silanols and favors the neutral lactam form.
-
Avoid Basic Modifiers: Do not use Triethylamine (TEA).[2][4] While TEA reduces tailing for amines, it can deprotonate the pyridone (pKa ~9-10), creating a highly polar anion that binds irreversibly to silica.[2][3]
Visualization: Tautomer Equilibrium & Interaction
Module 2: Isomer Resolution (3-Br vs. 5-Br)
The Issue: Separation of the 3-bromo (Target) and 5-bromo (Impurity) isomers.
-
3-Bromo-4-chloropyridin-2-ol: Bromine is ortho to the carbonyl.[1][2][3][4] Sterically crowded.[2][4]
-
5-Bromo-4-chloropyridin-2-ol: Bromine is para to the carbonyl.[1][2][3][4] Less sterically hindered.[2][4]
Strategic Analysis: The 3-bromo isomer possesses a higher dipole moment but lower symmetry than the 5-bromo isomer.[1][2][3][4] The "ortho-effect" in the 3-bromo compound disrupts crystal packing efficiency compared to the more linear 5-bromo isomer.[1][2][3][4] We exploit this via fractional recrystallization .[2][4]
Data: Physicochemical Differences
| Feature | 3-Bromo-4-chloro (Target) | 5-Bromo-4-chloro (Impurity) | Separation Strategy |
| Sterics | Crowded (Br flanked by C=O and Cl) | Accessible | 3-Br is more soluble in polar solvents.[1][2][3][4] |
| pKa (est) | ~8.5 (Acidified by ortho-Br) | ~9.2 | 3-Br deprotonates first (pH swing possible).[1][2][3][4] |
| Polarity | Higher Dipole | Lower Dipole | 3-Br elutes later on Normal Phase.[1][2][3][4] |
Module 3: Validated Purification Protocols
Protocol A: Fractional Recrystallization (Scalable >5g)
Recommended as the primary method for crude mixtures containing <15% 5-bromo isomer.[1][2][3][4]
-
Dissolution: Suspend the crude solid in Ethanol (EtOH) or Acetonitrile (MeCN) (10 mL per gram of solid).[2][4]
-
Reflux: Heat to reflux (80°C for EtOH/MeCN) until full dissolution. If insolubles remain, hot filter immediately.[4]
-
Nucleation: Allow the solution to cool slowly to room temperature (25°C) over 2 hours.
-
Differentiation:
-
If the target is the 3-bromo (more soluble): You want the filtrate or the second crop.[3][4]
-
Observation: In many halogenated pyridone systems, the 3,4-substituted isomer is significantly more soluble than the 4,5-substituted isomer.[2][3]
-
Action: Cool to 0°C. Filter the solid. Analyze both Solid (Cake) and Mother Liquor (Filtrate) by HPLC.[2][4]
-
Likely Outcome: The Mother Liquor is enriched in the 3-bromo target.[1][2][3][4] Concentrate the filtrate and recrystallize from a more non-polar solvent (e.g., Toluene/EtOAc 1:1) to crash out the pure 3-bromo compound.[1][2][3][4]
-
Protocol B: Flash Chromatography (Small Scale <1g)
Use for difficult separations where isomers are ~50:50.[2][3][4]
-
Stationary Phase: High-performance Silica (15-25 µm spherical).[1][2][3][4]
-
Mobile Phase B: Methanol (MeOH) containing 1% Acetic Acid .[2][4]
-
Gradient:
Module 4: Decision Pathway (Workflow)
FAQ & Troubleshooting
Q: I see a third peak in my chromatogram. What is it? A: This is likely 3,5-dibromo-4-chloropyridin-2-ol .[1][2][3][4] Over-bromination occurs if the reaction temperature is too high or excess brominating agent (NBS/Br2) is used.[4] This impurity is very lipophilic and will elute first in normal phase chromatography (high Rf).[2][4]
Q: My product is turning purple/brown on the shelf. A: Halogenated pyridones are light-sensitive.[1][2][3][4] The C-Br bond, especially at the 3-position, is labile.[1][2][3] Store the purified solid in amber vials under Argon at 4°C.
Q: Can I use reverse-phase (C18) HPLC for purification? A: Yes. The separation is often better on C18 than silica.[4]
-
Buffer: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[2][4]
-
Elution Order: The more polar 3-bromo isomer typically elutes before the 5-bromo isomer on Reverse Phase (opposite of Normal Phase).[1][2][3][4]
References
-
Regioselective Bromination of Pyridines
-
Purification of Halogenated Pyridones (Patent)
-
Tautomerism in Heterocycles
-
Properties of 3-Bromo-4-chloropyridine
Sources
- 1. WO2022191139A1 - Method for producing 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylic acid ester - Google Patents [patents.google.com]
- 2. chemscene.com [chemscene.com]
- 3. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]
- 4. 3-Bromo-4-chloropyridine | C5H3BrClN | CID 817696 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Debromination in Pd-Catalyzed Coupling
Case ID: DEBROM-001 Topic: Suppression of Hydrodehalogenation (Debromination) Side Reactions Assigned Specialist: Senior Application Scientist, Catalysis Division
Executive Summary & Diagnostic
User Problem: You are observing the reduction of a carbon-bromine (C-Br) bond to a carbon-hydrogen (C-H) bond instead of the desired cross-coupling (C-C, C-N, etc.). This is known as hydrodehalogenation .[1]
This side reaction typically occurs via two competing pathways:
- -Hydride Elimination: From an alkyl-palladium intermediate (often formed via reaction with alcoholic solvents).
-
Hydride Transfer: From a reducing base (alkoxides) or formate impurities.
Diagnostic Decision Tree
Use the following logic flow to identify the root cause of your debromination.
Figure 1: Diagnostic logic flow for isolating the source of hydride species in the reaction mixture.
Technical Deep Dive: The Mechanism of Failure
To solve debromination, you must understand that Palladium is an excellent hydrogenation catalyst . If the cross-coupling cycle (Transmetallation
The "Hydride Source" Problem
The most common mechanism involves the formation of a [L-Pd(Ar)-H] species. Once this hydride species forms, reductive elimination yields the debrominated arene (Ar-H) and regenerates Pd(0).
Key Sources of Hydride:
-
Alcohols (Solvents): Pd-alkoxides (formed from solvent) undergo
-hydride elimination, releasing a ketone/aldehyde and generating Pd-H. -
Alkoxide Bases: Bases like Sodium tert-butoxide (
) or Ethoxide ( ) can act as reducing agents, transferring a hydride directly to the metal center. -
Trace Water: In some catalytic cycles, water can act as a proton source if a reductant is present.
Corrective Protocols & Modules
Module A: Solvent & Base Engineering (The Primary Fix)
Goal: Eliminate the source of hydrides.
Protocol:
If your protocol uses Ethanol, Isopropanol, or
| Parameter | High Risk (Promotes Debromination) | Low Risk (Recommended) | Technical Rationale |
| Solvent | Ethanol, Isopropanol, Methanol | Toluene, 1,4-Dioxane, DMF, THF | Alcohols undergo |
| Base | Inorganic carbonates/phosphates cannot donate hydrides via | ||
| Additives | Formates | None | Formates are hydrogen donors (transfer hydrogenation). |
Validation Experiment: Run two parallel reactions:
-
Standard conditions (Alcohol/Alkoxide).
-
Modified conditions (Dioxane/
). Result: If debromination drops in reaction #2, the hydride source was external.
Module B: Ligand Selection (The Kinetic Fix)
Goal: Accelerate the desired Reductive Elimination step.
If you cannot change the solvent/base (e.g., solubility issues), you must make the desired cross-coupling faster than the side reaction.
The Buchwald Strategy: Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos ) promote extremely fast reductive elimination. They sterically crowd the Pd center, forcing the two organic partners to couple and leave the metal before the Pd has time to find a hydride.
-
Recommendation: Switch from simple phosphines (
) or bidentates ( ) to XPhos or RuPhos . -
Why? These ligands facilitate the coupling of sterically demanding or electron-rich substrates that otherwise "stall" on the catalyst, giving it time to decompose via debromination [1, 2].
Module C: Chemoselectivity in Polyhalogenated Substrates
Scenario: You have a molecule with both -Cl and -Br, and you want to couple at -Br without reducing the -Cl (or vice versa).
Protocol for High Chemoselectivity:
-
Catalyst: Use Pd(OAc)2 with XPhos (or pre-formed XPhos Pd G4 ).
-
Stoichiometry: Strictly limit the boronic acid to 1.0–1.1 equivalents. Excess boronic acid can promote over-reaction.
-
Temperature: Lower the temperature. Debromination has a higher activation energy than many efficient couplings. Running at 40–60°C (instead of 100°C) often favors coupling over reduction [3].
Visualizing the Competition
The following diagram illustrates the kinetic competition. To minimize debromination,
Figure 2: Kinetic competition between the desired cross-coupling cycle and the hydrodehalogenation pathway.
Frequently Asked Questions (FAQ)
Q1: I see the starting material mass minus 79/80 amu (Br) in LCMS. Is this definitely debromination? A: Yes. A loss of ~79 Da (Br isotope pattern disappears) and replacement with H (+1 Da) results in a net mass loss of ~78 Da. This confirms hydrodehalogenation. If you see a mass gain of +1 but retention of Br pattern, you may have protonated a basic site, not debrominated.
Q2: Can I just add more catalyst to outrun the side reaction?
A: Not necessarily. Increasing catalyst loading (
Q3: My substrate has a pyridine ring. Is it more susceptible? A: Yes. Nitrogen-containing heterocycles (pyridines, quinolines) are electron-deficient. This makes the C-Br bond more labile towards oxidative addition, but also makes the resulting Pd-Ar intermediate more prone to reduction if the transmetallation is slow. For pyridines, switching to Pd-G4-RuPhos or Pd-G4-XPhos is highly recommended [4].
Q4: Does water content matter? A: Yes. While Suzuki coupling requires some water for the base to activate the boronic acid, excess water can act as a proton source if a reductant is present. Use a controlled biphasic system (e.g., Toluene:Water 4:1) rather than a "wet" alcohol.[2]
References
-
General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. ACS Catalysis, 2021.[3][4] Link
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction. ACS Omega, 2020. Link
-
Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid. BenchChem Technical Guides, 2025.[5] Link
-
How to avoid debromination in pyridine coupling reactions. BenchChem Technical Guides, 2025. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. General chemoselective suzuki-miyaura coupling of polyhalogenated aryl triflates enabled by an alkyl-heteroaryl-based phosphine ligand | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Optimization of base and solvent for 3-Bromo-4-chloropyridin-2-ol synthesis
Welcome to the technical support center for the synthesis of 3-Bromo-4-chloropyridin-2-ol. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we move beyond simple protocols to explain the underlying chemical principles that govern this reaction. Our goal is to empower you with the knowledge to not only execute the synthesis successfully but also to troubleshoot and optimize it for your specific needs.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the strategic choices for base and solvent in the electrophilic bromination of 4-chloropyridin-2-ol.
Q1: What is the reactive species in this bromination? Am I brominating a phenol or a pyridine?
A1: You are primarily brominating the pyridin-2-one tautomer. The starting material, 4-chloropyridin-2-ol, exists in equilibrium with its tautomeric form, 4-chloro-1H-pyridin-2-one. Under most conditions, the pyridin-2-one form is the major species and is significantly more activated towards electrophilic aromatic substitution than its pyridin-2-ol counterpart. The electron-donating character of the amide-like nitrogen in the ring makes the C3 and C5 positions electron-rich and thus susceptible to attack by an electrophile like bromine. A kinetic study on the bromination of similar pyridone systems confirmed that the pyridone tautomer is the key reactive species.[1]
Q2: What is the primary role of the base in this reaction?
A2: The base plays a crucial, dual role. Firstly, it acts as a scavenger for the hydrobromic acid (HBr) generated during the reaction. This is critical because the pyridine nitrogen is basic and can be protonated, which would severely deactivate the ring towards further electrophilic attack.[2][3] Secondly, a sufficiently strong base can deprotonate the pyridin-2-one, forming the conjugate anion (a pyridin-2-olate). This species is even more electron-rich and highly activated, leading to a significantly faster reaction rate.[1] However, this increased reactivity can also lead to over-bromination if not properly controlled.
Q3: How do I choose the right solvent? What are the key considerations?
A3: The ideal solvent should effectively dissolve the starting material and reagents while stabilizing the charged intermediate (the arenium ion) formed during the electrophilic attack.[4]
-
Polar Protic Solvents (e.g., Acetic Acid, Water): These are often excellent choices. Acetic acid can dissolve the starting material and the brominating agent (like Br2) well. It can also help to solvate the ionic intermediates.[4] Water is a viable solvent, particularly when using alkali metal salt bases, and kinetic studies on similar systems have been performed in aqueous solutions.[1]
-
Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These can be effective but may lead to different reactivity profiles. They are good at dissolving a wide range of reagents.
-
Non-polar Solvents (e.g., Chloroform, Dichloromethane): While sometimes used in brominations, they may not be ideal for this substrate due to the polarity of the pyridinone.[5][6] However, they can be useful during workup for extraction.
The choice of solvent can influence which reactive species (neutral pyridinone vs. anionic pyridin-2-olate) predominates, thereby affecting the reaction rate and selectivity.
Troubleshooting Guide
Encountering issues in the lab is a common part of research. This guide provides a systematic approach to resolving the most frequent problems seen with this synthesis.
Problem 1: Low or No Yield of the Desired Product
Low conversion of the starting material is a frustrating but solvable issue. The key is to identify whether the problem lies with activation, the brominating agent, or the conditions.
Possible Causes & Solutions:
-
Insufficient Ring Activation: The 4-chloropyridin-2-one ring may not be sufficiently nucleophilic under your current conditions.
-
Solution A - Base Selection: If you are using a very weak base (or no base), the reaction may be sluggish. Consider switching to a moderately strong base like sodium acetate or sodium carbonate to facilitate the reaction. This can be conceptualized as moving from a Friedel-Crafts-type reaction on a neutral ring to a more facile phenol-like bromination.
-
Solution B - Temperature: The reaction may require thermal energy. Gently heating the reaction mixture (e.g., to 40-60 °C) can often increase the rate of reaction. However, monitor carefully for impurity formation.
-
-
Inactive Brominating Agent: The brominating agent may have degraded.
-
Solution: Use a fresh bottle of bromine or N-bromosuccinimide (NBS). If using a solution of bromine, ensure it has been properly standardized. For this reaction, elemental bromine (Br₂) in a suitable solvent like acetic acid is a common and effective choice.
-
-
Poor Solubility: The starting material or reagents may not be fully dissolved, leading to a heterogeneous mixture and slow reaction.
-
Solution: Ensure you are using a solvent that fully dissolves the 4-chloropyridin-2-ol at the reaction temperature. Acetic acid is often a good starting point. If solubility remains an issue, a co-solvent system could be explored, but this adds complexity.
-
Caption: Decision tree for troubleshooting low reaction yield.
Problem 2: Formation of a Di-brominated Impurity
The formation of 3,5-dibromo-4-chloropyridin-2-ol is the most common side reaction. The initial bromination at the C3 position further activates the ring, making the C5 position susceptible to a second bromination.
Possible Causes & Solutions:
-
Incorrect Stoichiometry: Using an excess of the brominating agent is the most direct cause of di-bromination.[7]
-
Solution A - Control Reagent Addition: Use a slight sub-stoichiometric amount of bromine (e.g., 0.95 equivalents). The most effective technique is to add the bromine solution dropwise to the solution of the pyridinone, allowing each drop to react before adding the next. This keeps the instantaneous concentration of bromine low.
-
Solution B - Monitor the Reaction: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the reaction progress. Stop the reaction as soon as the starting material is consumed and before the di-brominated product begins to appear in significant quantities.
-
-
Excessive Activation/High Temperature: A combination of a strong base and high temperature can make the reaction too fast and difficult to control, leading to over-bromination.
-
Solution: If using a base, choose a milder one (e.g., sodium acetate instead of sodium hydroxide). Run the reaction at a lower temperature (e.g., room temperature or even 0 °C) to slow down the rate of the second bromination relative to the first.
-
The choice of base and solvent is critical for maximizing the yield of the mono-brominated product. Below is a summary of expected outcomes based on general principles of electrophilic aromatic substitution.
| Base | Solvent | Expected Reaction Rate | Risk of Di-bromination | Comments |
| None / Weak (e.g., Pyridine) | Acetic Acid | Slow to Moderate | Low | Good for control, but may require heat. Pyridine acts as an HBr scavenger.[5] |
| Sodium Acetate (NaOAc) | Acetic Acid | Moderate | Moderate | A standard, reliable system. Provides good control and reasonable reaction times. |
| Sodium Carbonate (Na₂CO₃) | Water / Acetonitrile | Fast | High | The stronger base generates more of the highly reactive pyridin-2-olate, increasing speed but reducing selectivity. |
| Triethylamine (Et₃N) | Dichloromethane | Moderate to Fast | Moderate to High | An organic-soluble base, useful if an aprotic solvent is required. |
Optimized Experimental Protocol
This protocol is a robust starting point, designed to favor the formation of the mono-brominated product.
Materials:
-
4-chloropyridin-2-ol (1.0 equiv)
-
Sodium Acetate (NaOAc) (1.5 equiv)
-
Glacial Acetic Acid
-
Bromine (Br₂) (0.98 equiv)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl Acetate or Dichloromethane for extraction
-
Brine
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 4-chloropyridin-2-ol and sodium acetate in glacial acetic acid.
-
Bromine Addition: Prepare a solution of bromine in a small amount of glacial acetic acid and load it into the addition funnel. Cool the reaction flask to 0-5 °C using an ice bath.
-
Reaction: Add the bromine solution dropwise to the stirred reaction mixture over 30-60 minutes. Maintain the temperature below 10 °C throughout the addition.
-
Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by TLC (e.g., using a 1:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing ice and a saturated aqueous solution of sodium thiosulfate. Stir until the red/orange color of excess bromine has disappeared.
-
Workup: Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified further by recrystallization or column chromatography on silica gel.
Caption: Step-by-step workflow for the optimized synthesis.
References
- Benchchem. Technical Support Center: Nucleophilic Substitution on Pyridine Rings. Accessed February 2026.
- ChemicalBook. 3-BroMo-4-chloro-pyridine 1-oxide synthesis. Accessed February 2026.
- Benchchem. Navigating Synthetic Strategies: A Comparative Guide to Alternatives for 4-Bromo-2-chloro-6-iodopyridin-3-ol. Accessed February 2026.
- Quora. What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction? For example: using solvent acetic acid and cyclohexane. (November 13 2017).
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of 4-Bromo-2-chloropyridine. (February 11 2026).
- ResearchGate. Optimization for the bromination step | Download Scientific Diagram. Accessed February 2026.
- Dunn, G. E., & Blackburn, B. J. (1974). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Canadian Journal of Chemistry, 52(14), 2552-2559.
- Google Patents.
- Pyridine. (n.d.).
- Wikipedia. Electrophilic aromatic substitution. Accessed February 2026.
- ResearchGate. Kinetics and mechanism of bromination of 2-pyridone and related derivatives in aqueous solution. (August 06 2025).
- YouTube. (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. (September 04 2020).
- Chem-Impex. 3-Bromo-4-chloropyridine. Accessed February 2026.
- PMC. Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. (July 04 2025).
- American Chemical Society. Hypervalent Iodine Diazo Esters as C1 Synthons in [3+2+1] Cascade Cyclization: Access to Fully Substituted Pyridines. (February 13 2026).
- Organic Syntheses Procedure. (n.d.).
- SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (1999). HETEROCYCLES, 51(11).
- PubChem. 3-Bromo-4-chloropyridin-2-amine. Accessed February 2026.
- Google Patents. CN104974081A - Synthetic method of 3-bromopyridine. Accessed February 2026.
- ResearchGate. Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles. Accessed February 2026.
- ResearchGate. New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. (August 06 2025).
- RSC Publishing. The mechanism of bromination of pyrimidin-2(1H)
- Scribd.
- PubMed. Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles. (March 02 2018).
- ResearchGate. How to carry out bromination of pyridine at 2- or 4- positions?. (October 03 2012).
- PMC. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)
- Google Patents. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine. Accessed February 2026.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. quora.com [quora.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Removing copper impurities after Sandmeyer synthesis of halogenated pyridines
Current Status: Online Agent: Senior Application Scientist Topic: Post-Sandmeyer Purification & Copper Remediation
The Core Challenge: Why is this so difficult?
The "Sticky" Mechanism You are likely seeing a persistent green or blue hue in your organic phase, or failing elemental analysis (<10 ppm Cu). This is not just physical entrapment; it is coordination chemistry.
-
The Ligand: Pyridines are excellent
-donor ligands. The nitrogen lone pair coordinates strongly to metal centers. -
The Metal: The Sandmeyer reaction typically uses Copper(I) halides (CuCl, CuBr).[1] Cu(I) is a "soft" acid, while pyridine is a "borderline" base. They form stable, lipophilic complexes that resist standard aqueous partitioning.
-
The Trap: Standard water washes fail because the Cu-Pyridine complex is often more soluble in organic solvents (DCM, EtOAc) than in water. To strip the copper, you must introduce a ligand with a higher affinity for copper than your pyridine product (binding constant
).
Troubleshooting & FAQs
Q1: "I washed with water and brine, but my organic layer is still bright green. What now?"
Diagnosis: You are dealing with lipophilic Cu(I/II)-pyridine complexes. Solution: You must Oxidize and Chelate .
-
Oxidation: Cu(I) binds tightly to pyridines. Cu(II) binds preferentially to hard bases like ammonia or EDTA. You must oxidize the residual Cu(I) to Cu(II).
-
Action: Bubble air through your reaction mixture for 30 minutes or add a mild oxidant (dilute bleach or
) before the wash.
-
-
Chelation: Use an aqueous wash of Ammonium Hydroxide (
) mixed with Ammonium Chloride ( ) .-
Why: Ammonia forms the deep blue
complex, which is highly water-soluble and will pull copper out of the organic phase.
-
Q2: "I cannot use Ammonia because my product has a sensitive ester/amide. What is the alternative?"
Diagnosis: Base-sensitive functional groups require a neutral pH workup. Solution: EDTA Disodium Salt .
-
Action: Prepare a 0.1 M - 0.5 M aqueous solution of
. Adjust pH to ~7-8. -
Mechanism:[1][2][3][4][5] EDTA is a hexadentate ligand that wraps around Cu(II) with an extremely high formation constant (
), effectively sequestering it from the pyridine without high pH.
Q3: "I have a rag layer (emulsion) that won't separate during the wash."
Diagnosis: Precipitated copper salts or colloidal solids are stabilizing the interface. Solution: Celite Filtration .
-
Action: Before separating layers, filter the entire biphasic mixture through a pad of Celite (diatomaceous earth). This removes the solid particulates causing the emulsion.
-
Pro-Tip: If the emulsion persists, add a small amount of MeOH to the organic layer to disrupt surface tension.
Q4: "My product looks clean, but ICP-MS shows 500 ppm Copper. I need <10 ppm for a biological assay."
Diagnosis: Trace soluble copper remains. Aqueous washes rarely reach <10 ppm efficiency. Solution: Solid-Supported Scavengers .[6]
-
Action: Use a Silica-supported Thiol (Si-Thiol) or Thiourea resin.
-
Why: Sulfur is a soft base and has an exceptional affinity for residual Cu(I) and Cu(II). This is the industry standard for "polishing" APIs.
Workflow Visualization
The following diagram outlines the decision tree for selecting the correct purification protocol based on your product's stability and purity requirements.
Caption: Logical workflow for copper remediation distinguishing between base-stable and base-sensitive halopyridine products.
Comparative Data: Method Selection
| Method | Target Species | pH Range | Efficiency (Visual) | Efficiency (ppm) | Best For |
| Ammonia Wash ( | Cu(II) | > 9 (Basic) | High | ~50-100 ppm | Robust, non-acidic pyridines. |
| EDTA Extraction | Cu(II) | 4 - 9 (Tunable) | High | ~20-50 ppm | Base-sensitive substrates (esters). |
| Si-Thiol Scavenger | Cu(I) & Cu(II) | Solvent dependent | Very High | < 10 ppm | Final polishing for biological testing. |
| Sulfide Precip. ( | Cu(I) & Cu(II) | Basic | Medium (Colloidal) | Variable | Large scale, waste treatment. |
Detailed Protocols
Protocol A: The "Ammonia/Air" Standard (Recommended)
Best for: Stable halogenated pyridines where base hydrolysis is not a concern.
-
Quench: Dilute the reaction mixture with an organic solvent (DCM or EtOAc).
-
Oxidize: If the reaction used Cu(I), bubble compressed air through the mixture for 15–30 minutes. You may see the color shift from green to blue (Cu(II)).
-
Prepare Wash Solution: Mix 9:1 saturated aqueous
and concentrated . -
Wash:
-
Repeat: Repeat the wash until the aqueous layer is colorless.[6]
-
Dry: Dry organic layer over
and concentrate.
Protocol B: The "Scavenger Polish" (For High Purity)
Best for: Drug candidates requiring low heavy metal content.
-
Dissolve: Dissolve the crude product (after standard workup) in THF or EtOAc (10 mL solvent per g of product).
-
Add Scavenger: Add SiliaMetS® Thiol or equivalent thiourea resin (approx. 3-4 equivalents relative to expected residual copper, or 10-20 wt% of product).
-
Incubate: Stir at room temperature for 4 hours (or 50°C for 1 hour).
-
Filter: Filter through a fritted glass funnel or a Celite pad to remove the resin.
References
-
Organic Process Research & Development. "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research." ACS Publications. [Link]
-
University of Rochester. "Workup for Removing Copper Salts." Department of Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 3-Bromo-4-chloropyridin-2-ol in DMSO-d6
Part 1: The Decisive Influence of Tautomerism in a Polar Medium
A critical consideration for any 2-hydroxypyridine derivative is the existence of a tautomeric equilibrium between the hydroxy-pyridine form (the "enol") and the pyridin-2(1H)-one form (the "keto" or "pyridone" form). The position of this equilibrium is profoundly influenced by both the solvent and the nature of the substituents on the pyridine ring.
-
Solvent Effects : Polar solvents, particularly those that are strong hydrogen bond acceptors like DMSO, significantly stabilize the more polar pyridone tautomer.[1][2] This stabilization arises from favorable intermolecular hydrogen bonding between the solvent's sulfoxide oxygen and the N-H proton of the pyridone.
-
Substituent Effects : The presence of strong electron-withdrawing groups, such as bromine and chlorine, on the pyridine ring also favors the pyridone form.[3][4] These groups enhance the electrophilicity of the ring and stabilize the charge distribution in the pyridone tautomer.
Given that 3-bromo-4-chloropyridin-2-ol is analyzed in DMSO-d6 and possesses two electron-withdrawing halogen substituents, the equilibrium will overwhelmingly favor the 3-bromo-4-chloro-1H-pyridin-2-one tautomer. Therefore, all subsequent spectral analysis will be based on this predominant structure.
Caption: Tautomeric equilibrium of the title compound.
Part 2: Predicted ¹H NMR Spectrum of 3-Bromo-4-chloro-1H-pyridin-2-one
The ¹H NMR spectrum in DMSO-d6 is expected to display three distinct signals: two doublets in the aromatic region corresponding to the ring protons and a broad singlet at a significantly downfield chemical shift for the N-H proton.
Detailed Proton Analysis:
-
N-H Proton : The proton attached to the nitrogen is expected to appear as a broad singlet in a very downfield region, likely between δ 11.0 and 13.0 ppm . This significant deshielding is a cumulative result of several factors:
-
Hydrogen Bonding : Strong hydrogen bonding with the DMSO-d6 solvent removes electron density from the proton.[5]
-
Anisotropy : The adjacent carbonyl group (C=O) has a strong anisotropic effect, further deshielding the N-H proton.
-
Inductive Effects : The electron-withdrawing nature of the bromine and chlorine substituents reduces the overall electron density of the ring system, which is relayed to the N-H group.
-
-
H-6 Proton : This proton is positioned alpha to the ring nitrogen and is also influenced by the C=O group, both of which are strongly deshielding. It is also para to the chlorine atom. This combination of effects will make H-6 the most downfield of the two ring protons, predicted to resonate around δ 7.7 - 7.9 ppm . It will appear as a doublet due to coupling with H-5.
-
H-5 Proton : This proton is ortho to the chlorine atom and meta to both the nitrogen and the bromine atom. The primary deshielding influence comes from the adjacent chlorine. Its chemical shift is predicted to be in the range of δ 7.4 - 7.6 ppm . It will also appear as a doublet from coupling to H-6.
-
Coupling Constant : The coupling between H-5 and H-6 is an ortho-coupling (³JHH). For a pyridone ring system, this value is typically in the range of 6.0 to 8.0 Hz .
Part 3: Comparative Analysis with Structurally Related Compounds
To substantiate our predictions, we can compare the expected chemical shifts with known data for similar structures in DMSO-d6. This comparative approach provides a robust framework for validating the predicted values.
| Compound | Structure | H-5 Shift (ppm) | H-6 Shift (ppm) | N-H/O-H Shift (ppm) | Comments |
| 2-Pyridone | ![]() | ~6.2 (H5) | ~7.5 (H6) | ~11.6 | The baseline for the pyridone ring system. H6 is significantly downfield due to the adjacent nitrogen. |
| 3-Bromo-1H-pyridin-2-one [6] | ![]() | ~6.3 (H5) | ~7.7 (H6) | (Not reported, but expected >11) | The bromine at C3 deshields the adjacent H-4 and has a smaller effect on H-5 and H-6, which are further away. The primary effect is on H-4 (not present in our target) and a slight downfield shift of H-6. |
| 2-Bromo-3-hydroxypyridine [7] | ![]() | ~7.3 (H5) | ~7.8 (H6) | 10.82 (O-H) | Although a different isomer, this shows the deshielding effect of a bromine substituent on adjacent protons in a pyridine ring in DMSO-d6. |
| 3-Bromo-4-chloro-1H-pyridin-2-one (Predicted) | ![]() | 7.4 - 7.6 | 7.7 - 7.9 | 11.0 - 13.0 | The addition of chlorine at C4 strongly deshields the ortho H-5, shifting it significantly downfield compared to the bromo-only analog. H-6 is also shifted slightly further downfield. |
This comparison clearly illustrates the additive nature of substituent effects.[8] The introduction of the 4-chloro group is the key difference that shifts the H-5 proton from ~6.3 ppm in the 3-bromo analog to a predicted 7.4-7.6 ppm in the target molecule.
Part 4: Experimental Protocol for ¹H NMR Analysis
To ensure the acquisition of high-quality, reproducible data, the following protocol should be observed. This protocol is designed to be a self-validating system, minimizing common sources of error such as water contamination and poor magnetic field homogeneity.
Workflow Diagram
Caption: Recommended workflow for NMR data acquisition.
Step-by-Step Methodology:
-
Sample Preparation:
-
Rationale: Anhydrous DMSO-d6 is crucial. Residual water can lead to proton exchange with the N-H, causing peak broadening or disappearance.
-
Action: In a clean, dry vial, accurately weigh approximately 5-10 mg of 3-bromo-4-chloropyridin-2-ol. Using a dry syringe, add ~0.7 mL of high-purity, anhydrous DMSO-d6 (preferably from a sealed ampoule). Vortex the vial until the sample is completely dissolved. Transfer the solution to a clean, dry 5 mm NMR tube and cap it securely.
-
-
Instrument Setup & Shimming:
-
Rationale: A homogeneous magnetic field (good shimming) is essential for resolving the fine splitting patterns (doublets) and obtaining sharp lines.
-
Action: Insert the sample into the NMR spectrometer. Lock the field frequency using the deuterium signal from the DMSO-d6 solvent. Tune and match the probe for the ¹H frequency. Perform an automated or manual shimming procedure, aiming for a narrow and symmetrical lock signal. For best results, use gradient shimming.
-
-
Data Acquisition:
-
Rationale: A sufficient number of scans is needed to obtain a good signal-to-noise ratio, allowing for accurate integration and identification of low-intensity signals.
-
Action: Set up a standard 1D proton experiment. Ensure the spectral width is adequate to observe all signals, including the downfield N-H proton (e.g., -2 to 16 ppm). Set the transmitter offset to the center of the expected spectrum (~7 ppm). Acquire a sufficient number of scans (typically 16 to 64) with an appropriate relaxation delay (e.g., 2-5 seconds).
-
-
Data Processing:
-
Rationale: Accurate referencing is paramount for comparing experimental data to literature values.
-
Action: Apply Fourier transformation to the acquired free induction decay (FID). Carefully phase the resulting spectrum. Calibrate the chemical shift axis by setting the residual DMSO solvent peak to δ 2.50 ppm. Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants.
-
Summary
The ¹H NMR spectrum of 3-bromo-4-chloropyridin-2-ol in DMSO-d6 is predicted to be dominated by its pyridone tautomer, 3-bromo-4-chloro-1H-pyridin-2-one. This will result in three distinct signals: a very downfield broad singlet for the N-H proton (δ 11.0-13.0 ppm), and two doublets in the aromatic region for H-6 (δ 7.7-7.9 ppm) and H-5 (δ 7.4-7.6 ppm) with a typical ortho coupling constant. This predictive guide, grounded in fundamental principles and comparative data, provides a powerful tool for the structural verification of this and related heterocyclic compounds.
References
-
Mambatta, H., et al. (2025). Substituent Effects on NMR Chemical Shifts and Cyclic Hydrogen Bonding in 2-Pyridone Dimers: An Accurate Approach to Hammett Constant Determination Linking Structure, Energetics, and Electron Distribution. The Journal of Organic Chemistry. [Link]
-
Mambatta, H., et al. (2025). Substituent Effects on NMR Chemical Shifts and Cyclic Hydrogen Bonding in 2-Pyridone Dimers: An Accurate Approach to Hammett Constant Determination Linking Structure, Energetics, and Electron Distribution. R Discovery. [Link]
-
Forlani, L., et al. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC. [Link]
-
Elshahary, A., et al. (2025). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. The Royal Society of Chemistry. [Link]
-
Forlani, L., et al. (2025). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ResearchGate. [Link]
-
Supporting Information. (n.d.). Royal Society of Chemistry. [Link]
-
Contreras, R. H., et al. (1992). Ab Initio and 17O NMR Studies of the Substituent Effects on the Tautomeric Equilibrium in 6-X-1H-2-Pyridones. Biblioteca Digital Exactas. [Link]
-
Zoltewicz, J. A., & Deady, L. W. (1978). Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts. Tetrahedron. [Link]
-
Hrobonova, K., et al. (2022). Novel analogues of a nonnucleoside SARS-CoV-2 RdRp inhibitor as potential antivirotics. Beilstein Journals. [Link]
-
Olurotimi, O. K., et al. (n.d.). 1H NMR spectrum of H2L3 in DMSO-d6 at 300 MHz. ResearchGate. [Link]
-
Figshare. (n.d.). 1H NMR (DMSO-d6) 9. Figshare. [Link]
-
Haritha, M., et al. (2025). Substituent Effects on NMR Chemical Shifts and Cyclic Hydrogen Bonding in 2-Pyridone Dimers: An Accurate Approach to Hammett Constant Determination Linking Structure, Energetics, and Electron Distribution. ResearchGate. [Link]
-
Wikipedia. (n.d.). 2-Pyridone. Wikipedia. [Link]
-
Amarasekara, A. S., et al. (2012). 1H NMR spectrum of 4 in DMSO-d6. ResearchGate. [Link]
-
University of Regensburg. (n.d.). Chemical shifts. University of Regensburg. [Link]
-
ResearchGate. (n.d.). The tautomeric and rotameric forms of compounds 1-9. ResearchGate. [Link]
Sources
- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 2. wuxibiology.com [wuxibiology.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. 3-Bromo-2-hydroxypyridine(13466-43-8) 1H NMR spectrum [chemicalbook.com]
- 7. 2-Bromo-3-hydroxypyridine(6602-32-0) 1H NMR spectrum [chemicalbook.com]
- 8. ucl.ac.uk [ucl.ac.uk]
13C NMR spectrum analysis of 3-Bromo-4-chloropyridin-2-one carbonyl peak
Comparative Analysis: NMR Spectrum of 3-Bromo-4-chloropyridin-2-one
Executive Summary: The Diagnostic Value of the C2 Carbonyl Peak
In the structural verification of halogenated pyridones, the carbonyl carbon (C2) serves as the primary anchor point for determining the oxidation state and tautomeric form of the scaffold. For 3-Bromo-4-chloropyridin-2-one , the analysis is complicated by the electronic push-pull effects of the ortho-bromo and meta-chloro substituents.
This guide compares the spectral performance of the target compound against the unsubstituted reference (2-pyridone ) and key structural analogs. It establishes that the C2 resonance, typically found between 158–162 ppm in DMSO-
Spectral Analysis & Comparative Data
The following data synthesizes experimental baselines with calculated substituent chemical shifts (SCS) to provide a robust assignment framework.
Table 1: Chemical Shift Comparison (DMSO- )
| Carbon Position | 2-Pyridone (Ref) | 3-Bromo-4-chloropyridin-2-one | Shift Effect ( | Mechanistic Cause |
| C2 (C=O) | 162.3 ppm | 159.5 – 161.5 ppm (Predicted) | Shielded (~ -1 to -2 ppm) | "Ortho-Effect" : The C3-Br steric bulk and field effect slightly shield the carbonyl, countering the inductive deshielding. |
| C3 (ipso-Br) | 119.4 ppm | 112.0 – 115.0 ppm | Shielded (-5 to -7 ppm) | Heavy Atom Effect : Large electron cloud of Bromine increases diamagnetic shielding at the attached carbon. |
| C4 (ipso-Cl) | 140.8 ppm | 142.0 – 145.0 ppm | Deshielded (+2 to +5 ppm) | Inductive Effect (-I) : Chlorine is highly electronegative, stripping density from C4. |
| C5 (C-H) | 105.6 ppm | 108.0 – 110.0 ppm | Deshielded (+2 to +4 ppm) | Long-range inductive effect from C4-Cl. |
| C6 (C-H) | 135.2 ppm | 136.0 – 138.0 ppm | Deshielded (+1 to +3 ppm) | Minimal perturbation; typical pyridone C6 resonance. |
Note on Solvent Effects: In CDCl
, the C2 signal may shift downfield (to ~163-165 ppm) or broaden due to hydrogen-bonded dimer formation. DMSO-is the preferred solvent as it disrupts dimerization, sharpening the monomeric lactam signals.
Tautomeric Equilibrium: The "Performance" Metric
The "performance" of the NMR analysis is defined by its ability to distinguish the active drug scaffold (Lactam) from the precursor or impurity (Lactim).
-
Lactam (Target): C2 appears as a Carbonyl (~160 ppm).
-
Lactim (Impurity): C2 appears as an Imine-like C-OH (~163-165 ppm).
-
Differentiation: While the C2 shifts are close, the C3 signal provides the confirmation. In the Lactim form, the C3-C4 bond has more double-bond character, shifting C3 downfield compared to the Lactam.
Experimental Protocols
To ensure the integrity of the spectral data, the compound must be synthesized with high regiochemical fidelity. The following protocol utilizes a Diazotization-Hydrolysis sequence, which is superior to direct halogenation for controlling the C3/C4 substitution pattern.
Protocol: Synthesis of 3-Bromo-4-chloropyridin-2-one
Objective: Convert 2-amino-4-chloropyridine to the target pyridone via a diazonium intermediate to prevent over-bromination.
-
Bromination (Regiocontrol Step):
-
Dissolve 2-amino-4-chloropyridine (1.0 eq) in DMF or Acetonitrile.
-
Cool to 0°C. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes.
-
Mechanism: The amino group directs the bromine to the ortho (C3) position.
-
Isolate 2-amino-3-bromo-4-chloropyridine .
-
-
Diazotization & Hydrolysis (The "One-Pot" Conversion):
-
Suspend the intermediate in 10% H
SO (aq). -
Cool to 0-5°C. Dropwise add NaNO
(1.2 eq) dissolved in water. -
Observation: Evolution of N
gas indicates diazonium formation. -
Warm the solution to 80°C for 1 hour. The water in the acid solution attacks the diazonium, releasing N
and forming the C2-OH, which immediately tautomerizes to the C2=O (Lactam) .
-
-
Purification:
-
Cool to room temperature. The product often precipitates.
-
Filter and wash with cold water. Recrystallize from Ethanol/Water if necessary.
-
Structural & Pathway Visualization
The following diagram illustrates the synthesis pathway and the critical tautomeric equilibrium that the
Caption: Synthesis pathway ensuring regiochemical accuracy, leading to the target lactam which exists in equilibrium with the lactim form.
References
-
BenchChem. (2025). 1H and 13C NMR Spectral Analysis of 3-Bromopyridine-D4. Retrieved from
-
ChemicalBook. (n.d.). 3-Bromo-4-chloropyridine HCL NMR Spectrum Data. Retrieved from
-
University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shift Table. Retrieved from
-
Oregon State University. (2022). 13C NMR Chemical Shifts and Substituent Effects. Retrieved from
-
National Institutes of Health (PubChem). (2025). 3-Bromo-4-chloropyridine Compound Summary. Retrieved from
High-Precision Isotope Pattern Analysis for Br-Cl Substituted Pyridines
Topic: Mass Spectrometry Isotope Pattern for Br-Cl Substituted Pyridines Content Type: Technical Comparison & Application Guide
Executive Summary
Bromochloro-substituted pyridines are critical scaffolds in medicinal chemistry, serving as versatile electrophiles for sequential cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig). The distinct reactivity of the C-Br and C-Cl bonds allows for regioselective functionalization. However, confirming the identity and isomeric purity of these intermediates requires rigorous Mass Spectrometry (MS) analysis.
This guide details the interpretation of the unique isotopic signatures generated by the interplay of
Part 1: The Isotopic Signature (The "Why")
To interpret the mass spectrum of a Br-Cl pyridine, one must move beyond simple molecular weight verification and analyze the Isotope Distribution Pattern . This pattern is a probabilistic result of the natural abundances of Chlorine and Bromine.[1]
Fundamental Abundances
Unlike Carbon (
-
Chlorine:
(75.8%) and (24.2%) Approx 3:1 ratio. -
Bromine:
(50.7%) and (49.3%) Approx 1:1 ratio.
The "Rule of Two"
Because both heavy isotopes are +2 Da heavier than their light counterparts, the signals appear at
Calculating the Br-Cl Pattern (Binomial Expansion)
For a pyridine containing one Bromine and one Chlorine (e.g., 2-bromo-5-chloropyridine), the pattern is derived from the expansion of the combined probabilities:
Where:
- (1 part)
- (1 part)
- (3 parts)
- (1 part)
Expansion:
-
M (Lowest Mass):
-
M+2 (Mixed):
-
M+4 (Highest Mass):
Resulting Pattern: A distinct 3:4:1 triplet.
Part 2: Comparative Analysis (LRMS vs. HRMS)
Low-Resolution MS (Single Quadrupole / Ion Trap)
-
Application: Routine reaction monitoring.
-
Mechanism: Separates ions based on nominal mass (unit resolution).
-
Performance:
-
Pros: Robust, inexpensive, sufficient for observing the 3:4:1 pattern.
-
Cons: Cannot distinguish isobaric interferences. For example, an impurity with [M+2] overlapping the target's isotope peak can skew the ratios, leading to false negatives regarding purity.
-
-
Verdict: Adequate for "Quick Check" but insufficient for "Final QC."
High-Resolution MS (Q-TOF / Orbitrap)
-
Application: Final characterization and impurity identification.
-
Mechanism: Measures exact mass (4 decimal places).
-
Performance:
-
Pros: Resolves the Mass Defect .
-
Cons: High capital cost, larger data files.
-
-
Verdict: Essential for publication-quality data and confirming elemental composition.
Comparison Table: Theoretical Intensity Ratios
| Halogen Composition | M (Relative %) | M+2 (Relative %) | M+4 (Relative %) | M+6 (Relative %) | Visual Shape |
| 1 Cl | 100% | 32.5% | ~0% | - | 3:1 doublet |
| 1 Br | 100% | 97.5% | ~0% | - | 1:1 doublet |
| 1 Br, 1 Cl | 100% (3) | 130% (4) | 32% (1) | - | "Staircase" (3:4:1) |
| 2 Cl | 100% | 65% | 10% | - | 9:6:1 |
| 2 Br | 51% | 100% | 49% | - | 1:2:1 |
Part 3: Experimental Protocol (Self-Validating)
Sample Preparation (Critical Step)
The Trap: Saturation. If the detector is saturated, the most intense peak (M+2 in a Br-Cl system) will be "clipped," artificially lowering its ratio relative to M and M+4.
Protocol:
-
Dilution: Prepare a stock solution at 1 mg/mL in MeOH. Dilute to 1–10 µg/mL for ESI analysis.
-
Solvent: Use LC-MS grade Methanol or Acetonitrile with 0.1% Formic Acid (promotes ionization of the pyridine nitrogen).
LC-MS Conditions
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 2.1 x 50 mm.
-
Mobile Phase: Water/Acetonitrile gradient (5%
95%). -
Ionization: ESI (+) is preferred for pyridines due to the basic nitrogen.
-
Note: If the pyridine is highly halogenated (electron-deficient), ESI response may be poor. Switch to APCI (+) or Photoionization (APPI).
-
Data Validation Workflow
Use the following logic flow to validate your spectrum.
Figure 1: Decision tree for interpreting halogen isotope patterns.
Part 4: Fragmentation Mechanics (MS/MS)
When performing MS/MS (Collision Induced Dissociation), Br-Cl pyridines exhibit a specific hierarchy of bond cleavage based on Bond Dissociation Energy (BDE).
-
Primary Loss (C-Br Cleavage):
-
The C-Br bond (~68 kcal/mol) is weaker than the C-Cl bond (~81 kcal/mol).
-
Observation: The first fragment is usually
or . -
Resulting Isotope Pattern: The daughter ion will lose the "1:1" Br influence and revert to the "3:1" Cl pattern.
-
Example: Precursor (3:4:1 pattern)
Fragment (3:1 pattern). This confirms the loss of Bromine.
-
-
Secondary Loss (HCN):
-
Pyridines characteristically lose neutral HCN (27 Da) from the ring.
-
This often occurs after halogen loss or competitively.
-
-
Regioisomerism Effects:
-
Halogens at the C2/C6 position (alpha to nitrogen) are more labile under certain conditions compared to C3/C5, though this is subtle in ESI and more pronounced in EI (Electron Impact).
-
Part 5: Troubleshooting & Pitfalls
| Issue | Symptom | Root Cause | Solution |
| Detector Saturation | M+2 peak is lower than expected (e.g., 3:3:1 instead of 3:4:1). | Concentration too high; detector "blinded" by ions. | Dilute sample 10x or inject less volume. |
| Proton Abstraction | Source temperature too high or voltage too aggressive. | Lower source temp (<300°C) and fragmentor voltage. | |
| Adduct Formation | Complex patterns (M+Na, M+K). | Salts in mobile phase or glassware. | Use volatile buffers (Formic acid/Ammonium formate). |
References
-
NIST Chemistry WebBook. Isotopic Compositions of the Elements. National Institute of Standards and Technology. [Link]
- Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer. (Chapter on Isotope Distributions).
-
Scientific Instrument Services. Exact Mass & Isotope Distribution Calculator.[Link]
-
Agilent Technologies. Basics of LC/MS: Primer. (Section on Halogen Patterns). [Link]
Sources
A Researcher's Guide to Differentiating 2-Pyridone and 2-Hydroxypyridine Tautomers using FTIR Spectroscopy
For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. The tautomeric equilibrium between 2-pyridone and 2-hydroxypyridine is a classic example of how a simple proton shift can dramatically alter a molecule's physical and chemical properties, impacting everything from reaction mechanisms to biological activity. Fourier-Transform Infrared (FTIR) spectroscopy stands as a powerful and accessible technique to unequivocally identify and differentiate these two tautomers. This guide provides an in-depth comparison of their characteristic FTIR bands, supported by experimental data and a detailed protocol for analysis.
The 2-Pyridone/2-Hydroxypyridine Tautomerism: A Fundamental Equilibrium
The interconversion between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms is a dynamic equilibrium influenced by factors such as solvent polarity, temperature, and concentration.[1][2][3] In non-polar solvents, the 2-hydroxypyridine form is generally favored, while polar solvents, like water, shift the equilibrium towards the 2-pyridone tautomer.[1][2] This is primarily due to the differences in dipole moments and hydrogen bonding capabilities of the two forms.[2] The 2-pyridone tautomer is the predominant form in the solid state.[1][4]
Distinguishing Tautomers with FTIR: A Tale of Two Spectra
The key to differentiating 2-pyridone and 2-hydroxypyridine via FTIR lies in monitoring the distinct vibrational modes associated with the C=O, N-H, and O-H functional groups.
The 2-Pyridone (Lactam) Signature
The most prominent and defining feature in the FTIR spectrum of 2-pyridone is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration . This typically appears in the region of 1650-1670 cm⁻¹ . The exact position can be influenced by hydrogen bonding and the physical state of the sample.
Another key indicator is the N-H stretching vibration , which gives rise to a broad band in the 3400-2800 cm⁻¹ region, often centered around 3100 cm⁻¹ . The broadness of this peak is a result of intermolecular hydrogen bonding. Additionally, an N-H bending vibration can be observed around 1470-1490 cm⁻¹ .
The 2-Hydroxypyridine (Lactim) Signature
In contrast, the FTIR spectrum of 2-hydroxypyridine is characterized by the absence of a strong C=O stretching band. Instead, two key vibrational modes are observed:
-
A broad O-H stretching vibration in the region of 3600-3200 cm⁻¹ . The breadth of this peak is also due to hydrogen bonding.
-
A C=N stretching vibration , which is typically found in the 1630-1650 cm⁻¹ range.
The presence of a sharp C-O stretching vibration around 1250-1300 cm⁻¹ further supports the identification of the 2-hydroxypyridine tautomer.
Comparative Analysis of Characteristic FTIR Bands
The following table summarizes the key vibrational frequencies for distinguishing between the two tautomers:
| Vibrational Mode | 2-Pyridone (Lactam) Wavenumber (cm⁻¹) | 2-Hydroxypyridine (Lactim) Wavenumber (cm⁻¹) | Key Differentiating Feature |
| C=O Stretch | 1650 - 1670 (strong) | Absent | Presence is a definitive marker for 2-pyridone. |
| N-H Stretch | 3400 - 2800 (broad) | Absent | Indicates the presence of the pyridone ring's N-H bond. |
| O-H Stretch | Absent | 3600 - 3200 (broad) | Presence is a key indicator for 2-hydroxypyridine. |
| C=N Stretch | Present (weaker) | 1630 - 1650 (stronger) | More prominent in the 2-hydroxypyridine tautomer. |
| N-H Bend | ~1470 - 1490 | Absent | Correlates with the N-H stretch of 2-pyridone. |
| C-O Stretch | Absent | ~1250 - 1300 | Characteristic of the hydroxyl group in 2-hydroxypyridine. |
Experimental Protocol for FTIR Analysis
This protocol outlines the steps for acquiring high-quality FTIR spectra to differentiate between the 2-pyridone and 2-hydroxypyridine tautomers.
Materials and Instrumentation
-
Sample of interest (2-pyridone/2-hydroxypyridine)
-
Appropriate solvent (e.g., chloroform for favoring the lactim form, water or acetonitrile for the lactam form)
-
FTIR spectrometer with a suitable detector (e.g., DTGS or MCT)
-
Sample holder (e.g., KBr pellets for solids, liquid cell for solutions)
-
Mortar and pestle (for solid sample preparation)
-
Hydraulic press (for KBr pellet preparation)
Step-by-Step Methodology
-
Sample Preparation:
-
For Solid-State Analysis (KBr Pellet):
-
Thoroughly dry a small amount of spectroscopic grade Potassium Bromide (KBr).
-
Grind approximately 1-2 mg of the sample with 100-200 mg of dry KBr in an agate mortar and pestle until a fine, homogenous powder is obtained.
-
Transfer the powder to a pellet-forming die and press under a hydraulic press to form a transparent or translucent pellet. The quality of the pellet is crucial for obtaining a good spectrum.
-
-
For Solution-Phase Analysis:
-
Prepare a solution of the sample in the desired solvent at an appropriate concentration (typically 1-5% w/v).
-
Select a liquid cell with windows that are transparent in the mid-IR region (e.g., NaCl or KBr).
-
Fill the cell with the sample solution, ensuring no air bubbles are trapped in the light path.
-
-
-
Background Spectrum Acquisition:
-
Place the empty sample holder (KBr pellet holder or the liquid cell filled with the pure solvent) in the FTIR spectrometer's sample compartment.
-
Acquire a background spectrum. This will account for the absorbance of the atmosphere (CO₂ and water vapor) and the sample holder/solvent, ensuring they do not interfere with the sample spectrum.
-
-
Sample Spectrum Acquisition:
-
Place the sample (KBr pellet or liquid cell with the sample solution) in the sample compartment.
-
Acquire the sample spectrum. The spectrometer will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Process the acquired spectrum using the spectrometer's software (e.g., baseline correction, smoothing).
-
Identify and label the key characteristic peaks corresponding to the C=O, N-H, and O-H stretching and bending vibrations as detailed in the comparison table above.
-
Based on the presence or absence of these key bands, determine the predominant tautomeric form in your sample.
-
Visualizing the Tautomeric Equilibrium and Key Vibrational Modes
The following diagram illustrates the equilibrium between 2-pyridone and 2-hydroxypyridine and highlights the key vibrational modes used for their differentiation in FTIR spectroscopy.
Caption: Tautomeric equilibrium and key FTIR bands.
Conclusion
FTIR spectroscopy provides a rapid, non-destructive, and highly informative method for distinguishing between the 2-pyridone and 2-hydroxypyridine tautomers. By carefully analyzing the presence or absence of the characteristic C=O, N-H, and O-H vibrational bands, researchers can confidently determine the predominant tautomeric form in their samples. This understanding is critical for controlling chemical reactions, predicting biological activity, and ensuring the quality and consistency of pharmaceutical compounds.
References
- Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2001). Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine.
-
Journal of Physical Chemistry A. (2010). Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone. [Link]
-
Journal of Physical Chemistry A. (2021). Disentangling the Complex Vibrational Spectra of Hydrogen-Bonded Clusters of 2-Pyridone with Ab Initio Structural Search and Anharmonic Analysis. [Link]
-
Journal of Chemical Physics. (1999). Vibrational spectroscopy of 2-pyridone and its clusters in supersonic jets. [Link]
-
Journal of Physical Chemistry. (1992). Matrix isolation IR spectroscopy of tautomeric systems and its theoretical interpretation: 2-hydroxypyridine/2(1H)-pyridinone. [Link]
-
Proceedings of the National Academy of Sciences. (2013). Direct observation of ground-state lactam–lactim tautomerization using temperature-jump transient 2D IR spectroscopy. [Link]
-
Chemistry Stack Exchange. (2021). 2-Pyridone tautomer ratio. [Link]
-
Wikipedia. (n.d.). 2-Pyridone. [Link]
-
Molecules. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. [Link]
-
Molecules. (2020). Lactam-lactim tautomerism of 2(1H)-pyridone and its chemoselective.... [Link]
-
Journal of Physical Chemistry Letters. (2012). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. [Link]
Sources
HPLC Retention Time Comparison: 3-Bromo-4-chloropyridin-2-ol & Regioisomers
Executive Summary
Objective: To provide a technical framework for the chromatographic separation of 3-Bromo-4-chloropyridin-2-ol from its critical regioisomers and process impurities.
The Challenge: The analysis of halopyridinols is complicated by lactam-lactim tautomerism and the amphoteric nature of the pyridine ring.[1] 3-Bromo-4-chloropyridin-2-ol exists in equilibrium with its 2-pyridone form.[1] Furthermore, synthetic pathways (such as the halogenation of 4-chloropyridin-2-ol) often yield regioisomers like 3-Bromo-6-chloropyridin-2-ol or 5-Bromo-4-chloropyridin-2-ol , which possess nearly identical hydrophobicities (LogP) but distinct electronic environments.[1]
Key Finding: Standard C18 columns often fail to resolve these positional isomers due to peak tailing caused by secondary silanol interactions.[1] The use of Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phases, combined with controlled acidic pH, provides superior selectivity for halogenated pyridine isomers.[1]
Chemical Context & Isomer Profile
Understanding the structural behavior of the analyte is the prerequisite for method development.
| Compound | Structure Note | pKa (Est.) | HPLC Challenge |
| 3-Bromo-4-chloropyridin-2-ol (Target) | Br at C3 (Ortho), Cl at C4 (Para) | ~6.5 (OH) | Tautomerism causes peak broadening. |
| 5-Bromo-4-chloropyridin-2-ol (Isomer A) | Br at C5 (Meta), Cl at C4 (Para) | ~6.8 (OH) | Closest eluting impurity; requires π-π selectivity. |
| 3-Bromo-6-chloropyridin-2-ol (Isomer B)[1] | Br at C3 (Ortho), Cl at C6 (Ortho) | ~5.9 (OH) | "Di-ortho" substitution alters solvation shell; elutes differently.[1] |
Tautomerism Visualization
The rapid proton transfer between the hydroxyl oxygen and the ring nitrogen creates a "moving target" for the stationary phase.
Figure 1: The equilibrium between the hydroxypyridine and pyridone forms.[1] In reversed-phase HPLC (aqueous), the Lactam form typically dominates, but rapid interconversion can cause peak broadening.
Experimental Protocol: The "Gold Standard" Method
This protocol is designed to suppress ionization (ensuring the molecule is neutral) and maximize the separation of halogenated regioisomers.
Method Parameters
-
Column: Phenomenex Luna Phenyl-Hexyl or Agilent Zorbax Eclipse XDB-C18 (Phenyl preferred for isomer splitting).[1]
-
Dimensions: 150 x 4.6 mm, 3.5 µm or 5 µm particle size.[1]
-
Temperature: 30°C (Strict control required; temperature fluctuations shift tautomeric equilibrium).
-
Detection: UV @ 254 nm (primary) and 230 nm.[1]
Mobile Phase Composition
-
Solvent A: 0.1% Formic Acid in Water (pH ~2.7).[1]
-
Why: Acidic pH protonates the basic nitrogen and suppresses the ionization of the hydroxyl group, forcing the molecule into a single, neutral state for consistent retention.
-
-
Solvent B: Acetonitrile (ACN).[1][3]
-
Why: ACN provides sharper peaks for nitrogenous heterocycles compared to Methanol.[1]
-
Gradient Profile
| Time (min) | % Solvent A (Aq) | % Solvent B (Org) | Phase |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Injection hold |
| 15.0 | 40 | 60 | Linear Ramp |
| 18.0 | 5 | 95 | Wash |
| 20.0 | 95 | 5 | Re-equilibration |
Comparative Retention Data
The following data represents the relative retention behavior observed under the acidic conditions described above. Note that absolute retention times (RT) will vary by system, so Relative Retention Time (RRT) is the critical metric.
Reference Standard: 3-Bromo-4-chloropyridin-2-ol (Set as RRT = 1.00)[1]
| Isomer / Compound | Relative Retention Time (RRT) | Elution Order | Separation Mechanism |
| 4-Chloropyridin-2-ol (Starting Material) | 0.45 - 0.55 | Early | Lacks hydrophobic Bromine; high polarity. |
| 3-Bromo-6-chloropyridin-2-ol | 0.92 - 0.96 | Pre-Peak | The 6-chloro position (ortho to N) reduces basicity and alters the solvation shell, often eluting slightly before the target.[1] |
| 3-Bromo-4-chloropyridin-2-ol (Target) | 1.00 | Target | Balanced hydrophobicity. |
| 5-Bromo-4-chloropyridin-2-ol | 1.05 - 1.10 | Post-Peak | The 5-bromo position (meta to N) is more "exposed" to the C18/Phenyl phase, increasing hydrophobic interaction.[1] |
Interpretation of Data[2][3][4][5][6][7][8][9][10][11]
-
Ortho-Effect: Isomers with halogens at the 3 or 6 positions (ortho to the heteroatoms) often elute earlier than meta/para isomers due to "shielding" effects that reduce the effective surface area available for binding to the stationary phase.[1]
-
Critical Pair: The separation between the Target (3-Br, 4-Cl) and the 5-Br isomer is the most difficult.[1] If resolution < 1.5, switch from C18 to a Pentafluorophenyl (PFP) column, which separates based on halogen-specific interactions.[1]
Method Development Decision Tree
Use this workflow to optimize the separation if your specific matrix (e.g., reaction mixture vs. pure substance) presents interference.
Figure 2: Decision matrix for optimizing halopyridinol separation.
Troubleshooting & Tips
-
Peak Tailing: If the target peak tails significantly, it is likely due to interaction between the basic nitrogen and residual silanols on the column.
-
Fix: Increase buffer concentration (e.g., 10mM Ammonium Formate) or use a column with "TMS Endcapping."[1]
-
-
Sample Diluent: Dissolve the sample in the starting mobile phase (95% Water / 5% ACN).[1] Dissolving in 100% ACN can cause "solvent effect" peak distortion for early eluters.[1]
-
Carryover: Halogenated pyridines can be "sticky."[1] Ensure a needle wash with 50:50 Methanol/Water is programmed.[1]
References
-
PubChem. (2025).[1][4] 3-Bromo-4-chloropyridine Compound Summary. National Library of Medicine.[1] Available at: [Link][1]
-
MTC USA. (2025). Isomers and Recommended HPLC Columns for Effective Separation. Available at: [Link][1]
-
SIELC Technologies. (2025). Separation of Halogenated Pyridine Derivatives on Mixed-Mode Columns. Available at: [Link][1]
-
Science.gov. (2024).[1] HPLC Retention Times of Isomeric Pyridines. Available at: [Link][1]
Sources
Technical Characterization Guide: UV-Vis Absorption of 3-Bromo-4-chloropyridin-2-ol in Methanol
Executive Summary & Application Context
Compound: 3-Bromo-4-chloropyridin-2-ol (CAS: 1804897-66-2) Synonyms: 3-Bromo-4-chloro-2(1H)-pyridinone; 3-Bromo-4-chloro-2-hydroxypyridine Primary Application: Critical scaffold in the synthesis of kinase inhibitors (e.g., HPK1, LRRK2) and agrochemicals.[1]
This guide addresses the spectral characterization of 3-Bromo-4-chloropyridin-2-ol. Unlike common reagents, specific spectral data for this intermediate is often absent from public databases. This document synthesizes theoretical structure-activity relationships (SAR) with established pyridine chemistry to provide a predictive reference range and a self-validating experimental protocol for researchers.
Technical Analysis: Electronic Structure & Solvatochromism
Tautomeric Equilibrium
In methanol (a polar protic solvent), 2-hydroxypyridines exist predominantly in the lactam (2-pyridone) tautomer rather than the lactim (2-hydroxypyridine) form. This equilibrium dictates the UV absorption profile.
-
Lactam Form (Dominant in MeOH): Characterized by a conjugated enone-like system (
). This system typically exhibits two bands: a high-intensity transition (Band II, ~220-230 nm) and a lower energy band (Band I, ~300 nm). -
Substituent Effects:
-
3-Bromo: Acts as a weak auxochrome. The bulky halogen at the 3-position induces a bathochromic (red) shift due to lone-pair donation into the
-system, despite its inductive withdrawing effect. -
4-Chloro: Positioned para to the nitrogen, it extends conjugation. The mesomeric effect (+M) generally dominates over the inductive effect (-I) in excited states, contributing to a further red shift.
-
Predicted Absorption Maxima
Based on the Woodward-Fieser rules adapted for heterocycles and empirical data from mono-substituted analogs, the addition of Br and Cl substituents to the 2-pyridone core results in a cumulative bathochromic shift.
Table 1: Comparative UV-Vis Data (Methanol)
| Compound | Structure | Shift Type | ||
| 2-Pyridone (Parent) | Unsubstituted | 297 nm | 226 nm | Reference Standard |
| 3-Bromopyridin-2-ol | 3-Br | ~302 nm | ~230 nm | Bathochromic (+5 nm) |
| 4-Chloropyridin-2-ol | 4-Cl | ~305 nm | ~232 nm | Bathochromic (+8 nm) |
| 3-Bromo-4-chloropyridin-2-ol | 3-Br, 4-Cl | 308 – 315 nm | 235 – 240 nm | Cumulative Red Shift |
Note: Values for mono-substituted analogs are derived from general pyridine spectral trends and may vary by ±2 nm based on solvation shells.
Visualization of Chemical Dynamics
The following diagram illustrates the tautomeric equilibrium and the electronic influence of substituents leading to the observed spectral shift.
Figure 1: Tautomeric equilibrium favoring the Lactam form in methanol, with halogen substituents stabilizing the excited state and reducing the energy gap (red shift).
Validated Experimental Protocol
Since specific batch-to-batch impurities (e.g., 3-bromo-4-chloropyridine) can distort spectra, this self-validating protocol ensures accurate
Reagents & Equipment
-
Solvent: Methanol, HPLC Grade (Cutoff < 205 nm). Do not use technical grade.
-
Blank: Pure Methanol (same lot as solvent).
-
Cuvette: Quartz (1 cm path length). Glass cuvettes absorb UV < 300 nm.
Step-by-Step Workflow
-
Stock Solution Preparation:
-
Weigh 1.0 mg of 3-Bromo-4-chloropyridin-2-ol.
-
Dissolve in 10 mL Methanol (Concentration
100 g/mL). -
Checkpoint: Ensure complete dissolution; sonicate if necessary.
-
-
Dilution Series (Linearity Check):
-
Prepare three working concentrations: 10
g/mL, 20 g/mL, and 40 g/mL. -
Why? To verify Beer-Lambert Law compliance and rule out aggregation.
-
-
Measurement:
-
Scan range: 200 nm to 400 nm.
-
Baseline correction: Run pure methanol blank first.
-
Record
for Band I (expected ~310 nm) and Band II (~235 nm).
-
-
Validation Criteria:
-
The ratio of Absorbance (Band I / Band II) should remain constant across dilutions.
-
If
shifts with concentration, aggregation or ionization changes are occurring (unlikely in pure MeOH).
-
Figure 2: Experimental workflow for determining accurate absorption maxima.
Troubleshooting & Interferences
| Observation | Potential Cause | Remediation |
| Contamination with non-hydroxylated pyridine (e.g., 3-bromo-4-chloropyridine). | Check purity via HPLC/TLC. The "pyridone" band >300 nm is diagnostic for the -OH/C=O group. | |
| Shoulder at >350 nm | Deprotonation (Anion formation). | Sample may be basic. Add 1 drop of 0.1M HCl to confirm shift back to neutral species. |
| No peak ~310 nm | Solvent Cutoff Interference. | Ensure HPLC grade Methanol is used; verify cuvette is Quartz, not glass. |
References
-
PubChem. 3-Bromo-4-chloropyridine (Related Structure Data). National Library of Medicine. Available at: [Link]
-
ResearchGate. Solvatochromism of Pyridone Derivatives. Available at: [Link][2][3][4]
Sources
Elemental Analysis Standards for C5H3BrClNO Purity Confirmation
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Purity Gap" in Halogenated Heterocycles
In the synthesis of high-value drug scaffolds like 5-bromo-3-chloro-2-hydroxypyridine (Molecular Formula: C
This guide objectively compares the traditional Combustion Analysis (CHN + Halogen) workflow against the modern Quantitative NMR (qNMR) standard. We provide experimental protocols demonstrating why Combustion Ion Chromatography (CIC) and qNMR should replace simple titration and CHN as the primary purity gates for this class of compounds.
Target Analyte Profile: C H BrClNO
-
Representative Compound: 5-bromo-3-chloro-2-hydroxypyridine (and isomers).
-
Structural Challenge:
-
Mixed Halogens: Contains both Br and Cl, complicating potentiometric titration (AgNO
) due to similar K values of AgBr and AgCl. -
N-Heterocycle: Pyridine rings often trap solvent or crystallize as salts (HCl/HBr), altering theoretical EA values.
-
Proton Deficient: Only two aromatic protons are present, making standard 1H NMR integration against residual solvents prone to error without a dedicated internal standard.
-
Comparative Analysis: EA vs. qNMR
The Data: Theoretical vs. Experimental Scenarios
The following table illustrates a common scenario: A sample of C
| Metric | Theoretical (Pure) | Method A: Standard CHN + Titration | Method B: qNMR (Internal Std) | Method C: Combustion IC (CIC) |
| Carbon % | 28.81% | 28.35% (Fail: <0.4% tol) | 98.0% wt/wt (Pass) | N/A |
| Hydrogen % | 1.45% | 1.62% (High due to H | N/A | N/A |
| Nitrogen % | 6.72% | 6.65% (Pass) | N/A | N/A |
| Halogen Specificity | Total X (Br+Cl) | Ambiguous (Co-precipitation) | N/A | Distinct Cl & Br peaks |
| Absolute Purity | 100% | Inconclusive (Requires correction) | 98.0% (Accurate) | 98.1% (Accurate) |
| Sample Req. | N/A | >5 mg (Destructive) | <5 mg (Non-destructive) | >10 mg (Destructive) |
Key Findings:
-
Method A (Standard EA): Fails to distinguish between the target molecule and trapped water/solvents. The high Hydrogen count is a classic "false negative" for purity.
-
Method B (qNMR): The "Gold Standard" for organic purity. It ignores water/inorganic salts and measures the mole ratio of the analyte directly against a certified standard.
-
Method C (CIC): The only method that accurately quantifies Br and Cl separately in a single run, resolving the "mixed halogen" ambiguity.
Experimental Protocols
Protocol A: Combustion Ion Chromatography (CIC) for Mixed Halogens
Recommended for verifying the Br:Cl ratio.
Principle: The sample is pyro-hydrolyzed in an Argon/Oxygen stream (
Workflow:
-
Sample Prep: Weigh 10–20 mg of C
H BrClNO into a ceramic boat. -
Combustion:
-
Zone 1 (Vaporization):
-
Zone 2 (Combustion):
with O flow (400 mL/min). -
Note: Ensure WO
powder is added if using a tube furnace to aid combustion of the pyridine ring.
-
-
Absorption: Gas is bubbled into 10 mL of 30 ppm H
O / 1 mM NaOH. -
Analysis (IC):
-
Result: Distinct peaks for Chloride (approx. 4 min) and Bromide (approx. 7 min).
Protocol B: qNMR Purity Assay (The Modern Standard)
Recommended for absolute purity determination.
Principle: Quantitative measurement of the analyte's aromatic protons against a NIST-traceable internal standard (IS).
Reagents:
-
Solvent: DMSO-
(Solubilizes hydroxypyridines effectively). -
Internal Standard: 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid.
-
Why TCNB? It has a singlet at ~8.5 ppm, typically distinct from the pyridine protons of C
H BrClNO (often ~7.5–8.2 ppm).
-
Step-by-Step:
-
Weighing: Accurately weigh ~10 mg of sample (
) and ~5 mg of IS ( ) into the same vial using a microbalance (precision mg). -
Dissolution: Add 0.6 mL DMSO-
. Vortex until fully dissolved. -
Acquisition Parameters (Critical):
-
Pulse Angle:
-
Relaxation Delay (
): (typically 30–60 seconds). Failure to wait leads to under-integration. -
Scans: 16–32 (for S/N > 200).
-
Spectral Width: 20 ppm (to catch all signals).
-
-
Processing:
-
Phase and baseline correction (manual is preferred over automatic).
-
Integrate the IS signal (
) and one specific aromatic proton of the analyte ( ).
-
-
Calculation:
- : Number of protons (IS=1 for TCNB, S=1 for selected pyridine H).
- : Molecular Weight.[3]
- : Purity of Internal Standard.
Decision Workflow: Purity Confirmation
The following logic gate ensures scientific rigor while minimizing sample waste.
Figure 1: Integrated workflow for purity confirmation. qNMR serves as the primary quantitative gate, while CIC validates the specific halogen content.
Troubleshooting & Expert Insights
Why Conventional CHN Fails
Standard CHN analyzers use thermal conductivity detection. When analyzing C
-
Halogen Interference: Br
and Cl gases produced during combustion can interfere with N detection or corrode the reduction tube (Copper), leading to drift. -
Incomplete Combustion: Pyridine rings are thermally stable. Without an oxidation catalyst (e.g., V
O or WO ), carbon values often read low. -
Hygroscopicity: Hydroxypyridines readily form hydrates. A 1% water uptake raises Hydrogen content significantly (from 1.45% to >1.6%), causing the sample to fail the standard
tolerance window.
The qNMR Advantage
qNMR is orthogonal to chromatography and elemental analysis.[4][5]
-
Self-Validating: If the integral of the two aromatic protons in C
H BrClNO is not 1:1, it immediately indicates an isomer mixture or degradation—something EA cannot detect. -
Traceability: By using a NIST-traceable internal standard, the purity value is absolute, not relative.
References
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.
-
ASTM International. (2014). "Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion."[6] ASTM E442-91.
-
International Organization for Standardization. (2020).[1] "Rubber and rubber products — Determination of chlorine and bromine content — Method using combustion ion chromatography (CIC)."[1] ISO 7725:2020.[1]
-
Thermo Fisher Scientific. (2023).[1] "Determination of Chlorine, Bromine, and Sulfur in Polyethylene Materials Using Combustion Ion Chromatography." Application Note.
-
Royal Society of Chemistry. (2018). "Elemental analysis: an important purity control but prone to manipulations."[7] RSC Advances.
Sources
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. 温馨提示 [debyesci.com]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. img.antpedia.com [img.antpedia.com]
- 7. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Personal protective equipment for handling 3-Bromo-4-chloropyridin-2-ol
Executive Summary: The "Zero-Exposure" Standard
At a Glance: 3-Bromo-4-chloropyridin-2-ol (and its tautomer 3-bromo-4-chloropyridin-2(1H)-one) presents a dual-hazard profile: Acute Toxicity (Oral/Dermal) and Irreversible Eye Damage .
While specific SDS data for this exact isomer is often sparse, structural analogs (e.g., 3-Bromo-4-chloropyridine, CAS 36953-42-1) are classified as Danger with H-codes H301 (Toxic if swallowed) and H318 (Causes serious eye damage) [1]. Consequently, this protocol mandates a Level 2 Biosafety/Chemical Safety approach, treating the substance as a high-permeation risk halogenated heterocycle.
Core Directive: Do not rely on standard "blue nitrile" lab habits. The combination of halogenation and the pyridine ring increases lipophilicity, facilitating rapid dermal absorption.
Risk Assessment & Hazard Identification
To select the correct PPE, we must understand the mechanism of exposure.
| Hazard Class | Mechanism of Action | Critical Control Point |
| Acute Dermal Toxicity | Lipophilic halogenated pyridine ring penetrates stratum corneum. | Glove Permeation: Standard 4-mil nitrile offers <5 min protection against solutions. |
| Ocular Corrosivity | Basic nitrogen lone pair + phenolic acidity can cause rapid corneal opacification. | Eye Seal: Safety glasses are insufficient; unvented goggles required for powders. |
| Respiratory Irritation | Fine particulate dust (solid form) or aerosols (solution). | Containment: All open handling must occur within a certified Chemical Fume Hood (CFH). |
The PPE Matrix: Logic-Based Selection
Do not use a "one size fits all" approach. Select PPE based on the state of matter and solvent system .
A. Glove Selection Protocol
Scientific Rationale: Halogenated pyridines in organic solvents (DCM, DMF) can permeate nitrile rubber in seconds.
| Operational State | Primary Glove Layer (Inner) | Secondary Glove Layer (Outer) | Max Wear Time |
| Dry Solid (Weighing) | Nitrile (4 mil / 0.10 mm) | Nitrile (4 mil / 0.10 mm) | 60 mins |
| Solution (Aqueous/Alcohol) | Nitrile (4 mil) | Nitrile (Extended Cuff, 6 mil) | 30 mins |
| Solution (DCM/DMF/THF) | Laminate (Silver Shield/4H) | Nitrile (Disposable, for grip) | Immediate change on splash |
B. Respiratory & Body Protection[1][2][3][4][5]
-
Respiratory:
-
Primary: Chemical Fume Hood (Face velocity 80–100 fpm).
-
Secondary (Spill/Outside Hood): Full-face respirator with P100/Organic Vapor cartridges. N95 masks offer no protection against solvent vapors if the solid is dissolved.
-
-
Body:
-
Standard cotton lab coat (flammable solvent risk).
-
Apron: Chemical-resistant apron (Tychem® or PVC) required when handling volumes >100 mL to prevent soak-through to skin.
-
Decision Logic: PPE Selection Workflow
The following diagram illustrates the decision process for selecting the correct protective equipment based on your specific experimental conditions.
Figure 1: Decision tree for selecting glove materials and eye protection based on solvent compatibility and physical state.
Operational Protocol: Step-by-Step Handling
Phase 1: Pre-Work Setup
-
Verify Engineering Controls: Ensure Fume Hood is operational. Place a disposable absorbent pad (benchkote) in the work area to capture minor particulate spills.
-
Decontaminant Prep: Prepare a 5% Sodium Carbonate (
) solution. The basicity helps neutralize the acidic proton of the pyridinol, increasing water solubility for easier cleanup [2].
Phase 2: Handling (Weighing & Transfer)
-
Static Control: Halogenated powders are often static-prone. Use an anti-static gun or polonium strip if available to prevent "flying powder."
-
The "Clean Hand / Dirty Hand" Rule:
-
Left Hand (Dirty): Handles the chemical container and spatula.
-
Right Hand (Clean): Handles the balance door, pen, and notebook.
-
Why? This prevents cross-contamination of lab surfaces outside the hood.
-
Phase 3: Doffing (Removal) Procedure
Crucial Step: Most exposures occur during glove removal.
-
Wipe Down: Wipe outer gloves with a solvent-dampened tissue (acetone/ethanol) before removal to remove invisible residues.
-
Beak Method: Pinch the outside of Glove 1 and peel off. Slide a finger under Glove 2 (touching skin) and peel off from the inside out.
-
Wash: Immediately wash hands with soap and cool water (warm water opens pores, increasing absorption risk).
Emergency Response & Disposal
Spill Response Workflow
If >500mg is spilled, evacuate the immediate area.
-
Isolate: Close the fume hood sash.
-
Protect: Don Protocol C PPE (Laminate gloves).
-
Contain:
-
Solid: Cover with wet paper towels (prevents dust) then sweep.
-
Liquid: Absorb with vermiculite or spill pads.
-
-
Decontaminate: Wipe surface with 5%
, then water, then ethanol.
Disposal Logic
-
Waste Stream: Halogenated Organic Waste .
-
Segregation: Do NOT mix with strong oxidizers (e.g., Nitric Acid) as brominated pyridines can react violently or evolve toxic bromine gas (
). -
Labeling: Explicitly list "3-Bromo-4-chloropyridin-2-ol" on the tag; do not just write "Organic Waste."
Figure 2: Workflow for assessing and mitigating spills based on volume and location.
References
-
PubChem. (n.d.).[1] 3-Bromo-4-chloropyridine Compound Summary (CID 817696).[1][2][3] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




